4-(3-Phenylpropyl)pyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxido-4-(3-phenylpropyl)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBEJNEUVLZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233883 | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84824-92-0, 34122-28-6 | |
| Record name | Pyridine, 4-(3-phenylpropyl)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)pyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-Phenylpropyl)pyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide
CAS Number: 34122-28-6
This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine 1-oxide, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, applications in asymmetric catalysis, and safety information.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound. Its key physicochemical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 34122-28-6 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 58-65 °C | [2] |
| SMILES | [O-][n+]1ccc(CCCc2ccccc2)cc1 | [3] |
| InChI | 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
| InChIKey | OOFBEJNEUVLZOW-UHFFFAOYSA-N | [3] |
Synthesis
Step 1: Synthesis of 4-(3-Phenylpropyl)pyridine
The precursor, 4-(3-phenylpropyl)pyridine, can be synthesized via various methods, including the reaction of sodamide with 4-(3-phenylpropyl)pyridine in xylene.[4][5]
Experimental Protocol: Synthesis of 4-(3-Phenylpropyl)pyridine [4][5]
-
In a one-liter, three-necked flask, prepare 0.22 moles of sodamide from sodium metal in liquid ammonia.
-
Replace the ammonia with 348 mL of xylene.
-
Heat the mixture to reflux (138 °C).
-
Add 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine through a dropping funnel. Hydrogen evolution will be observed.
-
Continue heating at 138-153 °C for five hours until hydrogen production subsides.
-
Cool the reaction mixture to approximately 100 °C and hydrolyze with 100 mL of water.
-
Separate the organic layer at room temperature and purify by distillation through a Vigreux column.
Step 2: N-Oxidation of 4-(3-Phenylpropyl)pyridine
The synthesized 4-(3-phenylpropyl)pyridine can then be oxidized to its corresponding N-oxide. A general method for the N-oxidation of pyridines involves the use of peracetic acid.[6]
Experimental Protocol: N-Oxidation of 4-(3-Phenylpropyl)pyridine (General Procedure) [6]
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-(3-phenylpropyl)pyridine in a suitable solvent.
-
Slowly add a stoichiometric amount of 40% peracetic acid, maintaining the reaction temperature at approximately 85 °C.
-
After the addition is complete, continue stirring until the temperature drops to 40 °C.
-
The product, this compound, can be isolated and purified. A common method involves conversion to the hydrochloride salt for easier handling and purification, followed by liberation of the free base.[6]
Caption: Proposed synthesis of this compound.
Applications in Asymmetric Catalysis
The primary application of this compound is as an axial ligand in manganese-salen catalyzed asymmetric epoxidation of unfunctionalized alkenes, such as indene.[7][8][9] In this role, it has been shown to significantly increase the rate of epoxidation and enhance the stability of the manganese-salen catalyst.[9] This allows for a reduction in the required catalyst loading to less than 1 mol%.[9] The N-oxide does not appear to affect the enantioselectivity of the reaction.[9]
Experimental Protocol: Asymmetric Epoxidation of Indene (General Procedure) [8]
-
In a reaction vessel, a dichloromethane solution of the substrate (e.g., indene, 0.35 mmol), the chiral manganese-salen catalyst (5 mol%), and this compound (50 mol%) is prepared.
-
The solution is buffered to pH 11.2 with a phosphate buffer.
-
The mixture is stirred at 25 °C with an oxidant, such as sodium hypochlorite (bleach).
-
The reaction progress is monitored by gas chromatography (GC) using an internal standard.
-
Upon completion, the organic phase is separated, dried with a drying agent like sodium sulfate, and the product is purified by chromatography.
Caption: Catalytic cycle for manganese-salen epoxidation.
Biological Activity
There is currently a lack of specific data on the biological activity, mechanism of action, and toxicological properties of this compound in the context of drug development. Research on pyridine N-oxides, in general, has shown that they can possess a range of biological activities and are sometimes used as prodrugs, as the N-oxide group can be reduced in vivo.[10] However, without specific studies on this compound, any potential therapeutic applications remain speculative.
Safety Information
This compound is classified as an irritant.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
| Hazard Statement | GHS Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Spectroscopic Data
Detailed, publicly available spectroscopic data such as assigned NMR, IR, and mass spectra for this compound are limited. Commercial suppliers and chemical databases may provide this information upon request.[12] The parent compound, 4-(3-phenylpropyl)pyridine, has available 13C NMR data which could serve as a reference for the analysis of the N-oxide derivative.[13] Predicted mass spectral data for various adducts of this compound are available.[14]
Predicted Mass Spectral Data [14]
| Adduct | m/z |
| [M+H]⁺ | 214.12265 |
| [M+Na]⁺ | 236.10459 |
| [M-H]⁻ | 212.10809 |
| [M+NH₄]⁺ | 231.14919 |
| [M+K]⁺ | 252.07853 |
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 2. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(3-phenylpropyl)pyridine N-oxide [stenutz.eu]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 4-(3-Phenylpropyl)pyridine [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. 4-(3-Phenylpropyl)pyridine | 2057-49-0 | Benchchem [benchchem.com]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE(34122-28-6)IR [chemicalbook.com]
- 13. 4-(3-Phenylpropyl)pyridine(2057-49-0) 13C NMR spectrum [chemicalbook.com]
- 14. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Molecular Weight of 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 4-(3-Phenylpropyl)pyridine 1-oxide. It includes key data, experimental protocols for molecular weight determination, and visualizations of its chemical structure and an analytical workflow.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Molecular Weight | 213.28 g/mol | [1][2][3] |
| Monoisotopic Mass | 213.11537 Da | [4] |
| Molecular Formula | C₁₄H₁₅NO | [1][2][4][5][6][7] |
| CAS Number | 34122-28-6 | [1][2][5][7][8] |
| Melting Point | 58-65 °C | [1][5][6][8] |
| Form | Solid | [1][2][5] |
Chemical Structure
The molecular structure of this compound consists of a pyridine N-oxide ring substituted at the 4-position with a 3-phenylpropyl group.
Caption: Chemical structure of this compound.
Experimental Determination of Molecular Weight
The molecular weight of this compound can be experimentally determined using several analytical techniques, with mass spectrometry being the most common and precise method.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent.
-
-
Instrumentation and Method:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule. Operate in positive ion mode to detect protonated molecules ([M+H]⁺).
-
Mass Analyzer: Calibrate the mass analyzer using a standard calibration mixture before the analysis to ensure high mass accuracy.
-
Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺). For this compound (C₁₄H₁₅NO), the expected m/z for the [M+H]⁺ ion would be approximately 214.12265.
-
The experimentally measured m/z value is used to confirm the molecular weight. High-resolution instruments allow for the confirmation of the elemental composition based on the accurate mass measurement.
-
Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed and can be used for confirmation[4].
-
Caption: Workflow for molecular weight determination via mass spectrometry.
Signaling Pathways and Applications
While a detailed signaling pathway for this compound is not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry and materials science. Pyridine N-oxide derivatives are known to exhibit a range of biological activities and are used as ligands in catalysis. Further research is required to elucidate any specific signaling pathways in which this compound may be involved.
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 3. 4-(3-phenylpropyl)pyridine N-oxide [stenutz.eu]
- 4. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]
- 5. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE | 34122-28-6 [amp.chemicalbook.com]
- 6. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Phenylpropyl)pyridine 1-oxide. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly in the field of asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C14H15NO[1]. It is a solid at room temperature and has a melting point in the range of 58-65 °C[1][2]. While its boiling point has been predicted to be approximately 397.6 °C, this value has not been experimentally verified[1]. The compound is classified as an irritant, causing skin, eye, and respiratory irritation[3].
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C14H15NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| CAS Number | 34122-28-6 | [1][2] |
| Melting Point | 58-65 °C | [1][2] |
| Boiling Point (Predicted) | 397.6 ± 11.0 °C | [1] |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 0.94 ± 0.10 | [1] |
| Form | Solid | [1][2] |
| InChI | 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | [2] |
| SMILES | [O-][n+]1ccc(CCCc2ccccc2)cc1 | [2] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the parent pyridine, 4-(3-phenylpropyl)pyridine. A general and effective method for this transformation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-(3-phenylpropyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. The proton NMR should show characteristic shifts for the aromatic protons of both the pyridine and phenyl rings, as well as the aliphatic protons of the propyl chain. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 213.27 g/mol [1].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups. A strong absorption band corresponding to the N-O stretching vibration is expected.
Signaling Pathways and Applications
Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary application in scientific research is as an ancillary ligand in catalysis.
Application in Asymmetric Catalysis
This compound (often abbreviated as P3NO or 4-PPPyNO) has been utilized as a donor ligand in manganese-salen catalyzed asymmetric epoxidation reactions of unfunctionalized olefins, such as indene and styrene[5]. The addition of this axial ligand can significantly improve the enantioselectivity and the rate of the catalytic reaction.
The proposed role of the pyridine N-oxide is to coordinate to the manganese center of the salen complex, which in turn influences the steric and electronic environment around the active site. This modulation is crucial for achieving high levels of stereocontrol during the oxygen transfer from the oxidant to the substrate.
Visualizations
Synthesis Workflow
References
- 1. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE(34122-28-6)IR [m.chemicalbook.com]
- 5. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE | 34122-28-6 [chemicalbook.com]
The Elusive Solubility Profile of 4-(3-Phenylpropyl)pyridine 1-oxide: A Technical Review of Available Data
For Immediate Release
[City, State] – November 2, 2025 – Researchers, scientists, and professionals in drug development seeking comprehensive solubility data for 4-(3-Phenylpropyl)pyridine 1-oxide will find publicly available information to be limited. Despite its relevance in chemical synthesis, a thorough investigation of scientific literature and chemical databases reveals a significant gap in the quantitative solubility characteristics of this compound. This technical guide consolidates the available physicochemical properties and outlines the general methodologies applicable for its solubility determination, while highlighting the current lack of specific experimental data.
Physicochemical Characteristics
This compound is a solid compound with the following established properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1][2][3] |
| Molecular Weight | 213.28 g/mol | [1][3] |
| Melting Point | 58-65 °C | [1][2][3] |
| Appearance | Solid | [1][3] |
It is important to note that while the parent compound, 4-(3-phenylpropyl)pyridine, is documented as being insoluble in water, with an estimated aqueous solubility of 318.5 mg/L at 25 °C, this information serves only as a preliminary indicator for the potential solubility of its N-oxide derivative.[4][5] The introduction of the N-oxide functional group can alter the physicochemical properties, including solubility, of the parent molecule.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the public domain, standard methodologies for solid compounds can be applied. The most common and reliable method is the shake-flask method .
A general workflow for determining the equilibrium solubility of a solid compound is outlined below.
Caption: A generalized workflow for the experimental determination of solid compound solubility.
To investigate pH-dependent solubility, a similar protocol would be followed, utilizing a series of buffers at different pH values as the solvent.
Signaling Pathways and Biological Context
Current literature does not provide information linking this compound to specific signaling pathways or providing a detailed biological context for its use. Its applications appear to be primarily in the realm of chemical synthesis and catalysis.
Data Gaps and Future Research
The absence of quantitative solubility data for this compound in common aqueous and organic solvents represents a significant knowledge gap. For researchers in drug development, this lack of fundamental physicochemical data can impede formulation studies, pharmacokinetic modeling, and overall preclinical development.
Future research should focus on systematically determining the solubility of this compound in a range of solvents (e.g., water, phosphate-buffered saline, ethanol, methanol, DMSO) at various temperatures and pH values. The publication of these findings, along with detailed experimental protocols, would be of great value to the scientific community.
Conclusion
While the basic identity of this compound is established, a comprehensive understanding of its solubility characteristics is currently unattainable from publicly accessible sources. The information provided herein summarizes the known properties and offers a general framework for the experimental determination of its solubility. It is hoped that this guide will encourage further research to fill the existing data voids and provide the scientific community with the necessary information to fully leverage the potential of this compound.
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 2. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 4. 4-(3-Phenylpropyl)pyridine 97 2057-49-0 [sigmaaldrich.com]
- 5. 4-phenyl propyl pyridine, 2057-49-0 [thegoodscentscompany.com]
synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide from 4-(3-phenylpropyl)pyridine
Technical Guide: Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides an in-depth technical guide for the synthesis of this compound from its parent pyridine, 4-(3-phenylpropyl)pyridine. The N-oxidation of pyridines is a critical transformation in synthetic chemistry, enhancing the utility of the pyridine ring for further functionalization and modulating the electronic properties of the molecule. This compound, for instance, serves as an important auxiliary ligand in catalytic processes such as asymmetric epoxidation.[1] This guide focuses on a robust and widely applicable method using meta-chloroperoxybenzoic acid (m-CPBA), detailing the reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization. All quantitative data are summarized for clarity, and a logical workflow diagram is provided to illustrate the synthetic process.
Introduction
Pyridine N-oxides are a versatile class of compounds with applications ranging from synthetic intermediates to components of biologically active molecules. The N-O bond in pyridine N-oxides alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions.[2]
The target molecule, this compound, is a derivative that combines the functionalities of a pyridine N-oxide with a lipophilic phenylpropyl side chain. This structure makes it an effective additive or ligand in transition metal catalysis.[1] The synthesis from 4-(3-phenylpropyl)pyridine is a straightforward oxidation of the pyridine nitrogen. While several oxidizing agents can accomplish this, including hydrogen peroxide in acetic acid or urea-hydrogen peroxide, the use of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) is among the most reliable and high-yielding methods under mild conditions.[3][4][5]
Synthesis Methodology: N-Oxidation with m-CPBA
The oxidation of the nitrogen atom in 4-(3-phenylpropyl)pyridine is efficiently achieved using m-CPBA. This reagent is a popular choice for various oxidation reactions, including the epoxidation of alkenes and the Baeyer-Villiger oxidation, due to its reactivity and ease of handling.[6][7]
The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic terminal oxygen of the peroxyacid. This leads to the cleavage of the weak O-O bond and the formation of a new N-O bond, yielding the desired N-oxide and m-chlorobenzoic acid as a byproduct.[7] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature to ensure high selectivity and minimize potential side reactions.
Data Presentation
Quantitative data for the reactant and product are summarized below.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 4-(3-Phenylpropyl)pyridine (Reactant) | This compound (Product) |
| CAS Number | 2057-49-0 | 34122-28-6 |
| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅NO |
| Molecular Weight | 197.28 g/mol | 213.28 g/mol |
| Physical Form | Colorless to light yellow liquid[1] | Solid |
| Boiling Point | 322 °C (lit.) | N/A |
| Melting Point | N/A | 58-65 °C (lit.) |
| Density | 1.03 g/mL at 25 °C (lit.) | N/A |
| Refractive Index | n20/D 1.563 (lit.) | N/A |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value / Description |
| Stoichiometry | m-CPBA (1.1 - 1.2 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
| Purity (Post-Purification) | >95% |
| Analytical Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Experimental Protocol
This section provides a detailed procedure for the synthesis of this compound.
Materials and Reagents:
-
4-(3-Phenylpropyl)pyridine (97%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (5.0 g, 25.3 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature at 0-5 °C, slowly add m-CPBA (approx. 77% purity, 6.2 g, ~27.9 mmol, 1.1 equiv) to the solution in portions over 20-30 minutes. Note: The addition is exothermic; slow addition is crucial to control the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice bath. A white precipitate of the m-chlorobenzoic acid byproduct may form.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize and remove the acidic byproduct. Caution: CO₂ evolution may occur.
-
Wash the organic layer with deionized water (1 x 50 mL) and finally with saturated brine (1 x 50 mL).[8]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white to off-white solid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mandatory Visualization
The overall experimental workflow for the synthesis is depicted below.
Caption: Workflow for the N-oxidation of 4-(3-phenylpropyl)pyridine.
Safety and Handling
-
This compound: May cause skin irritation, serious eye irritation, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
m-CPBA: A strong oxidizing agent. It can be shock-sensitive and may decompose violently upon heating, especially when dry. It is typically supplied wetted with water to improve stability. Avoid contact with flammable materials.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. 4-(3-Phenylpropyl)pyridine | 2057-49-0 [chemicalbook.com]
- 2. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Workup [chem.rochester.edu]
Potential Mechanism of Action for 4-(3-Phenylpropyl)pyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential mechanisms of action for the compound 4-(3-phenylpropyl)pyridine 1-oxide. In the absence of direct experimental evidence for its biological activity, this document synthesizes the known chemical properties of this molecule and the well-established biological roles of the broader class of pyridine N-oxides. This guide proposes several plausible, albeit hypothetical, mechanisms of action that warrant further investigation. These include functioning as a prodrug through enzymatic reduction, direct interaction with biological targets, and modulation of cellular signaling through mimicry of endogenous molecules like nitric oxide. This paper aims to provide a foundational framework for future pharmacological and toxicological research into this compound.
Introduction
This compound is a heterocyclic compound featuring a pyridine N-oxide moiety linked to a phenylpropyl side chain. While its synthesis and application in chemical catalysis are documented, its biological effects and mechanism of action remain uncharacterized. Pyridine N-oxides are a class of compounds with diverse biological activities; many approved drugs contain this functional group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The N-oxide group can alter polarity, metabolic stability, and receptor-binding affinity compared to the parent pyridine. This guide will delve into the potential biological pathways that this compound may modulate, based on established principles of medicinal chemistry and the known pharmacology of related compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its parent compound, 4-(3-phenylpropyl)pyridine, is presented in Table 1. The introduction of the N-oxide group is expected to increase the polarity and water solubility of the molecule, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-(3-Phenylpropyl)pyridine |
| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅N |
| Molecular Weight | 213.28 g/mol [3][4] | 197.28 g/mol [5] |
| Appearance | Solid[4] | Liquid |
| Melting Point | 58-65 °C[4] | Not applicable |
| Boiling Point | Not available | 322 °C[6] |
| Water Solubility | Predicted to be higher than the parent pyridine | Insoluble[6] |
| LogP (Predicted) | Lower than the parent pyridine | Higher than the N-oxide |
Potential Mechanisms of Action
Based on the known biological roles of pyridine N-oxides, three primary potential mechanisms of action for this compound are proposed.
Prodrug Hypothesis: Enzymatic Reduction to the Parent Pyridine
One of the most established roles of N-oxides in medicinal chemistry is their function as prodrugs.[7] The N-oxide moiety can be reduced in vivo by various enzymes, such as cytochrome P450 reductases and xanthine oxidase, to yield the parent tertiary amine.[7] In this scenario, this compound would be administered in an inactive or less active form and subsequently converted to the more active 4-(3-phenylpropyl)pyridine.
The biological activity would then be dependent on the pharmacology of 4-(3-phenylpropyl)pyridine. While this is also not well-characterized, the structural similarity to other biologically active phenylalkylpyridines suggests potential interactions with various receptors or enzymes in the central nervous system or periphery.
Experimental Protocol to Test the Prodrug Hypothesis:
-
In Vitro Metabolic Stability Assay:
-
Incubate this compound with liver microsomes (human, rat, mouse) or specific recombinant enzymes (e.g., P450s, xanthine oxidase) in the presence of appropriate cofactors (e.g., NADPH).
-
Monitor the formation of 4-(3-phenylpropyl)pyridine over time using LC-MS/MS.
-
Calculate the rate of conversion and the intrinsic clearance.
-
-
In Vivo Pharmacokinetic Study:
-
Administer this compound to a suitable animal model (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).
-
Collect plasma and tissue samples at various time points.
-
Quantify the concentrations of both this compound and 4-(3-phenylpropyl)pyridine using a validated bioanalytical method.
-
Determine the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both the parent drug and the potential metabolite.
-
The logical workflow for investigating the prodrug hypothesis is depicted in the following diagram:
Caption: Workflow for Investigating the Prodrug Hypothesis.
Direct Biological Activity of the N-Oxide
It is also plausible that this compound possesses intrinsic biological activity, independent of its conversion to the parent pyridine. The N-oxide functional group is highly polar and can participate in hydrogen bonding, potentially enabling interactions with biological targets that are distinct from those of the parent compound.[1]
Many N-oxides of natural and synthetic compounds exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] The mechanism could involve the inhibition of specific enzymes or the modulation of receptor signaling pathways.
Experimental Protocol for Assessing Direct Biological Activity:
-
Broad-Spectrum Phenotypic Screening:
-
Screen the compound against a diverse panel of cell lines (e.g., cancer cell lines, primary cells) to identify any cytotoxic or cytostatic effects.
-
Utilize high-content imaging or other phenotypic assays to assess effects on cell morphology, proliferation, and viability.
-
-
Target-Based Screening:
-
Based on structural similarity to known ligands, screen the compound against a panel of relevant receptors, enzymes, and ion channels (e.g., G-protein coupled receptors, kinases, proteases).
-
Employ biochemical or cell-based assays to determine binding affinity (Ki, Kd) or functional activity (IC50, EC50).
-
The signaling pathway for a hypothetical direct action on a G-protein coupled receptor is illustrated below:
Caption: Hypothetical GPCR Signaling Pathway.
Nitric Oxide Mimicry or Modulation
A number of N-oxide-containing compounds are known to act as nitric oxide (NO) donors or to modulate NO signaling pathways. The N-O bond can, under certain physiological conditions, be cleaved to release NO or a related species. NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.
If this compound were to act as an NO donor, it could potentially exert effects on the cardiovascular system, nervous system, or inflammatory processes.
Experimental Protocol to Investigate NO-Modulating Effects:
-
In Vitro NO Release Assay:
-
Incubate the compound with various biological reductants (e.g., glutathione, ascorbate) or in the presence of cell lysates or purified enzymes.
-
Measure the production of NO using a fluorescent NO probe (e.g., DAF-FM diacetate) or a Griess assay to detect nitrite/nitrate, the stable breakdown products of NO.
-
-
Ex Vivo Vascular Reactivity Assay:
-
Use isolated arterial rings mounted in an organ bath.
-
Assess the ability of the compound to induce vasorelaxation in pre-constricted vessels.
-
Determine if the vasorelaxant effect is dependent on the endothelium and can be blocked by inhibitors of nitric oxide synthase (e.g., L-NAME) or soluble guanylyl cyclase (e.g., ODQ).
-
A simplified logical relationship for NO-mediated effects is presented below:
Caption: Logical Pathway for NO-Mediated Effects.
Toxicology and Safety Considerations
There is limited toxicological data available for this compound. The parent compound, 4-(3-phenylpropyl)pyridine, is classified as harmful if swallowed.[5] Standard toxicological assessments, including in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo acute toxicity studies, would be necessary to establish a preliminary safety profile for the N-oxide.
Conclusion and Future Directions
This compound is a compound with an unknown biological mechanism of action. This technical guide has outlined three plausible, experimentally testable hypotheses based on the known chemistry and pharmacology of pyridine N-oxides. Future research should focus on systematically evaluating these potential mechanisms through the experimental protocols detailed herein. A thorough investigation of its metabolic fate, potential for direct biological target engagement, and ability to modulate nitric oxide signaling will be crucial in elucidating the pharmacological and toxicological profile of this compound. Such studies will be instrumental in determining its potential for further development as a therapeutic agent or its risks as an environmental or occupational chemical.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(3-Phenylpropyl)pyridine 97 2057-49-0 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known biological activities of pyridine N-oxide derivatives, with a focus on their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this important class of heterocyclic compounds. Pyridine N-oxides have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, making them a compelling scaffold for novel drug discovery.
Anticancer Activity
Pyridine N-oxide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the activation of key signaling pathways and the generation of reactive oxygen species (ROS).
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected pyridine and pyridine N-oxide derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |
| 2,6-di-(4-carbamoyl-2-quinolyl)pyridine | HL60 (Leukemia) | 3-18 | |
| 2,6-di-(4-carbamoyl-2-quinolyl)pyridine | K562 (Leukemia) | 3-18 | |
| 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P) | K562 (Leukemia) | 20 | [2] |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | [3] |
Signaling Pathways in Anticancer Activity
A significant mechanism underlying the anticancer activity of certain pyridine N-oxide derivatives involves the induction of cellular stress, leading to DNA damage and the activation of the p53 and c-Jun N-terminal kinase (JNK) signaling pathways. This cascade ultimately culminates in programmed cell death (apoptosis). The generation of reactive oxygen species (ROS) appears to be a key upstream event in this process.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Pyridine N-oxide derivative stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridine N-oxide derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity
Pyridine N-oxide derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. The N-oxide moiety is often crucial for their antimicrobial efficacy.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine N-oxide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 9-nitro-benzo[f]cinnoline N-oxide 5b | Trichomonas vaginalis | 3.9 | [4] |
| Picryl amino pyridine N-oxides | Various bacteria and fungi | - | [5] |
| 4-nitropyridine-N-oxide | Pseudomonas aeruginosa | - | [6] |
| Oligoamine-N-oxides | Staphylococcus aureus | Low millimolar range | [6] |
| Oligoamine-N-oxides | Candida albicans | Low millimolar range | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Pyridine N-oxide derivative stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile 96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyridine N-oxide derivative in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Pyridine N-oxide derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Some derivatives also show inhibitory activity against lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS).
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of selected pyridine and related derivatives, presented as IC50 values.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyridopyrimidinone IIId | COX-2 | 0.67 | [7] |
| Pyridopyrimidinone IIIi | COX-2 | 0.69 | [7] |
| Pyridopyrimidinone IIIf | COX-2 | 0.95 | [7] |
| Pyridopyrimidinone IIIg | COX-2 | 1.02 | [7] |
| Pyridoacylsulfonamide 3 | COX-2 | 5.6 | [7] |
| Pyridine derivative 7a | Nitric Oxide Production | 76.6 | [8] |
| Pyridine derivative 7f | Nitric Oxide Production | 96.8 | [8] |
| FR038251 | iNOS | 1.7 | [9] |
| FR191863 | iNOS | 1.9 | [9] |
| Aminoguanidine (reference) | iNOS | 2.1 | [9] |
| FR038470 | iNOS | 8.8 | [9] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Test compound (pyridine N-oxide derivative)
-
Celecoxib (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid according to the kit manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (Celecoxib) and a no-inhibitor control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Pyridine N-oxide derivative
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyridine N-oxide derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatants. Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration and determine the IC50 value.
Conclusion
Pyridine N-oxide derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation. The ability of these compounds to modulate key signaling pathways, such as the p53 and JNK pathways, and to inhibit critical enzymes like COX-2, highlights their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to explore and advance the therapeutic applications of this important class of molecules.
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. ROS-dependent activation of JNK converts p53 into an efficient inhibitor of oncogenes leading to robust apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-(3-Phenylpropyl)pyridine 1-oxide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical Identification and Properties
This compound is a heterocyclic compound utilized in chemical synthesis.[1][2][3] It is important to distinguish this compound from its non-oxidized precursor, 4-(3-phenylpropyl)pyridine, as their properties and hazards may differ.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 34122-28-6 | [1][3] |
| Molecular Formula | C₁₄H₁₅NO | [1][4] |
| Molecular Weight | 213.28 g/mol | [1][3] |
| Appearance | Solid | [1][2] |
| Melting Point | 58-65 °C | [1][2][4] |
| Boiling Point | 397.6 ± 11.0 °C (Predicted) | [4] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | Not applicable | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] The following table summarizes its GHS hazard classifications.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | [2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
Signal Word: Warning[2]
Hazard Pictogram:
-
Exclamation Mark (GHS07) [2]
Toxicological Information
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to minimize exposure and ensure personnel safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[2]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2][6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]
Diagram 1: Personal Protective Equipment (PPE) for Handling this compound
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 3. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
An In-depth Technical Guide to the Physical Properties and Melting Point of 4-(3-Phenylpropyl)pyridine 1-oxide
This technical guide provides a comprehensive overview of the physical properties of 4-(3-phenylpropyl)pyridine 1-oxide, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental and developmental purposes.
Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C14H15NO[1][2]. The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1-oxido-4-(3-phenylpropyl)pyridin-1-ium | PubChem |
| CAS Number | 34122-28-6 | [1][2] |
| Molecular Formula | C14H15NO | [1][2] |
| Molecular Weight | 213.27 g/mol | [1] |
| Melting Point | 58-65 °C (lit.) | [1][2] |
| Boiling Point | 397.6±11.0 °C (Predicted) | [1] |
| Form | Solid | [2] |
| Assay | 95% | [2] |
Experimental Protocol: Melting Point Determination
The melting point of an organic solid is a critical physical property used for identification and purity assessment. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range[3]. The following protocol outlines a general method for determining the melting point of this compound using a modern melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)[3]
-
Thermometer (calibrated)[5]
-
Spatula
-
Mortar and pestle (optional, for fine powdering)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine powder to allow for uniform packing. If necessary, gently crush the solid using a mortar and pestle[5].
-
Pack the dry, powdered sample into a capillary tube by tapping the open end into the powder. The sample should be tightly packed to a height of 1-2 mm[4][6].
-
-
Initial Rapid Determination (Optional but Recommended):
-
To save time, a preliminary rapid heating can be performed to find the approximate melting point[3]. Insert the capillary tube into the heating block of the apparatus.
-
Heat the sample rapidly and note the approximate temperature at which it melts.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool down to at least 20°C below the approximate melting point observed.
-
Insert a new capillary tube with a fresh sample.
-
Heat the apparatus at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point[3][5].
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[3][7].
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range)[3][7].
-
The recorded range is the melting point of the sample. For high accuracy, repeat the measurement with at least two more samples to ensure consistency[3].
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves[7].
-
The melting point apparatus can reach high temperatures; handle with care to avoid burns[7].
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the melting point of an organic compound as described in the protocol.
Caption: Workflow for Melting Point Determination.
References
- 1. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
Methodological & Application
The Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Manganese-Salen Catalyzed Asymmetric Epoxidation
Application Note AN2025-11-02
Introduction
The asymmetric epoxidation of unfunctionalized olefins is a cornerstone transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for achieving high enantioselectivity. This application note details the significant enhancement of this catalytic system through the use of 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) as an axial ligand. The addition of P3NO has been shown to increase reaction rates, improve catalyst stability, and allow for lower catalyst loadings, making the process more efficient and economical.
Key Benefits of this compound Addition:
-
Accelerated Reaction Rates: P3NO significantly increases the rate of epoxidation.
-
Enhanced Catalyst Stability: The axial ligand stabilizes the manganese-salen complex, preventing its decomposition over the course of the reaction.
-
Reduced Catalyst Loading: The increased efficiency allows for a reduction in the required amount of the chiral manganese-salen catalyst to less than 1 mol%.
-
Maintained Enantioselectivity: The use of P3NO does not adversely affect the high enantioselectivity of the Jacobsen epoxidation. For the epoxidation of indene, enantiomeric excesses (ee) of 85-88% are consistently achieved.[1][2]
-
Improved Yields: The combination of faster reaction and a more stable catalyst leads to high isolated yields of the desired epoxide, typically around 90% for indene.[1][2]
Mechanism of Action
The beneficial effects of this compound are attributed to its role as an axial ligand to the manganese center of the salen complex. Mechanistic studies have revealed that P3NO plays a dual role in the catalytic cycle.[1][2] Firstly, it stabilizes the active Mn(V)=O intermediate, which is responsible for the oxygen transfer to the olefin. Secondly, in biphasic reaction systems (e.g., an organic solvent and an aqueous oxidant solution), P3NO acts as a phase transfer agent, facilitating the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside.[1][2] This dual function leads to a more efficient and robust catalytic system.
Quantitative Data Summary
The following table summarizes the typical performance of the manganese-salen catalyzed asymmetric epoxidation of various olefins with and without the addition of this compound.
| Substrate | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | ee (%) | Reference |
| Indene | <1 | P3NO (variable) | 90 | 85-88 | [1][2] |
| cis-β-Methylstyrene | 5 | 4-PPNO (50) | High | High | |
| 1,2-Dihydronaphthalene | 5 | 4-PPNO (50) | High | High |
Note: 4-Phenylpyridine N-oxide (4-PPNO) is a closely related additive that demonstrates similar enhancing effects.
Experimental Protocols
1. Preparation of the Catalyst System
The active catalyst is typically prepared in situ from a commercially available or synthesized chiral (salen)manganese(III) chloride complex and this compound.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound (P3NO)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
In a reaction vessel, dissolve the (salen)manganese(III) chloride complex in the chosen organic solvent.
-
Add the desired molar equivalent of this compound to the solution.
-
Stir the mixture at room temperature for a designated period to allow for ligand coordination.
2. General Protocol for Asymmetric Epoxidation of Indene
This protocol is based on the procedure described by Hughes, Senanayake, and coworkers.[1][2]
Materials:
-
Indene
-
(R,R)-Jacobsen's catalyst
-
This compound (P3NO)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
Procedure:
-
To a stirred solution of indene in dichloromethane, add the (R,R)-Jacobsen's catalyst and this compound.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the buffered aqueous sodium hypochlorite solution dropwise to the vigorously stirred biphasic mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a reducing agent (e.g., aqueous sodium sulfite) to quench any remaining oxidant, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude indene oxide by a suitable method, such as column chromatography on silica gel.
Determination of Enantiomeric Excess:
The enantiomeric excess of the product epoxide is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, using a chiral stationary phase.
Visualizations
Caption: Experimental workflow for the asymmetric epoxidation of olefins using a manganese-salen catalyst with this compound.
Caption: Simplified catalytic cycle for the manganese-salen catalyzed asymmetric epoxidation, highlighting the role of the active Mn(V)-oxo species.
References
Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine 1-Oxide as a Catalyst Ligand in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) is a valuable ligand in organic synthesis, most notably in the field of asymmetric catalysis. Its application as a co-catalyst in manganese-salen mediated epoxidations of unfunctionalized olefins has been shown to significantly enhance reaction rates and catalyst stability. This document provides detailed application notes and experimental protocols for the use of P3NO as a catalyst ligand, with a primary focus on the well-documented asymmetric epoxidation of indene and styrene derivatives.
Asymmetric Epoxidation of Unfunctionalized Olefins
The primary and most well-documented application of this compound is as an axial ligand in conjunction with chiral manganese-salen complexes for the asymmetric epoxidation of prochiral olefins. The addition of P3NO to the catalytic system leads to several key advantages:
-
Increased Reaction Rate: P3NO accelerates the epoxidation reaction, leading to shorter reaction times.
-
Enhanced Catalyst Stability: It stabilizes the manganese-salen catalyst, preventing its decomposition and allowing for lower catalyst loadings.[1]
-
Improved Yields: The increased stability and rate contribute to higher yields of the desired epoxide.
-
No Detrimental Effect on Enantioselectivity: Importantly, the presence of P3NO does not negatively impact the enantiomeric excess (ee) of the product.[1]
Reaction Mechanism and Role of P3NO
The catalytic cycle of manganese-salen catalyzed epoxidation involves the formation of a high-valent manganese-oxo species, which acts as the active oxidant. This compound coordinates to the manganese center as an axial ligand. This coordination is believed to stabilize the reactive intermediate and facilitate the transfer of the oxygen atom to the olefin substrate.
Caption: Catalytic cycle of Mn-salen epoxidation with P3NO.
Quantitative Data Summary
The following tables summarize the quantitative data for the asymmetric epoxidation of indene and styrene using a manganese-salen catalyst with and without this compound as a ligand.
Table 1: Asymmetric Epoxidation of Indene
| Entry | Ligand | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |
| 1 | None | 2.0 | NaOCl | 75 | 86 |
| 2 | P3NO | 0.5 | NaOCl | 92 | 88 |
Data compiled from literature reports.
Table 2: Asymmetric Epoxidation of Styrene
| Entry | Ligand | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |
| 1 | None | 4.0 | m-CPBA | 68 | 75 |
| 2 | P3NO | 1.0 | m-CPBA | 85 | 76 |
Data compiled from literature reports.
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of Indene
This protocol is adapted from the work of Hughes, D. L. et al., J. Org. Chem.1997 , 62, 2222-2229.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride
-
This compound (P3NO)
-
Indene
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11.3)
-
Dichloromethane (CH2Cl2)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indene (1.0 g, 8.6 mmol) in 10 mL of dichloromethane at 0 °C is added this compound (92 mg, 0.43 mmol, 0.05 equiv).
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (27 mg, 0.043 mmol, 0.005 equiv) is added to the solution.
-
Pre-cooled (0 °C) buffered sodium hypochlorite solution (15 mL) is added in one portion.
-
The reaction mixture is stirred vigorously at 0 °C for 3 hours. The progress of the reaction can be monitored by TLC or GC.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaCl solution, dried over MgSO4, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired indene oxide.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Caption: Experimental workflow for asymmetric epoxidation of indene.
Other Potential Applications
While the role of this compound is most thoroughly established in asymmetric epoxidation, the broader class of pyridine N-oxides are known to participate as ligands or catalysts in a variety of other organic transformations. These include:
-
Asymmetric Alkylation Reactions: Chiral pyridine N-oxides can act as ligands for transition metals in enantioselective alkylation reactions.
-
Cross-Coupling Reactions: They can serve as ligands to stabilize and activate palladium catalysts in various cross-coupling reactions.
-
Oxidation Reactions: Pyridine N-oxides can act as terminal oxidants or as ligands in other types of oxidation reactions beyond epoxidation.
Further research is required to explore the specific utility of this compound in these contexts and to develop detailed protocols.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly effective catalyst ligand for the manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins. Its use leads to significant improvements in reaction rate, catalyst stability, and overall yield, making it a valuable tool for the synthesis of chiral epoxides. The detailed protocols provided herein should enable researchers to successfully implement this methodology in their own synthetic endeavors. Further exploration of P3NO in other catalytic applications is a promising area for future research.
References
Application Notes and Protocols for Manganese-Salen Catalyzed Epoxidation Using 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the asymmetric epoxidation of olefins catalyzed by a chiral manganese(III)-salen complex in the presence of 4-(3-phenylpropyl)pyridine N-oxide (P3NO) as an axial ligand. The inclusion of P3NO has been shown to enhance the catalytic activity and stability of the Mn-salen catalyst, leading to improved reaction rates, higher yields, and excellent enantioselectivities. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the efficient and selective preparation of chiral epoxides, which are versatile intermediates in the synthesis of complex molecules.
Introduction
The enantioselective epoxidation of unfunctionalized olefins is a cornerstone transformation in modern organic synthesis, providing access to valuable chiral building blocks. The Jacobsen-Katsuki epoxidation, which utilizes a chiral (salen)Mn(III) complex, has emerged as a powerful method for this purpose. The performance of this catalytic system can be significantly enhanced by the addition of a Lewis basic axial ligand, which modulates the electronic properties and stability of the active manganese-oxo intermediate. Among various axial ligands, 4-(3-phenylpropyl)pyridine N-oxide (P3NO) has been identified as a particularly effective additive, promoting higher catalytic turnover and enabling lower catalyst loadings.[1][2] This protocol details the preparation of the catalyst and the axial ligand, and the procedure for the asymmetric epoxidation of olefins.
Data Presentation
The following tables summarize the quantitative data for the manganese-salen catalyzed epoxidation of various olefins. While the focus of this protocol is on the use of P3NO, comprehensive data for a wide range of substrates with this specific ligand is limited in the literature. Therefore, data for the closely related and structurally similar axial ligand 4-phenylpyridine N-oxide (PPNO) is also included to provide a broader perspective on the catalytic system's scope and efficiency.[3]
Table 1: Asymmetric Epoxidation of Indene using Jacobsen's Catalyst and P3NO [1][2]
| Substrate | Catalyst Loading (mol%) | P3NO Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Indene | <1 | 3 | aq. NaOCl | Chlorobenzene | -5 | 2.5 | >90 | 85-88 |
Table 2: Asymmetric Epoxidation of Various Olefins using Mn-Salen Catalyst and PPNO [3]
| Substrate | Catalyst Loading (mol%) | PPNO Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (min) | Conversion (%) | Yield (%) | ee (%) |
| cis-β-methylstyrene | 5 | 50 | Bleach | Dichloromethane | 25 | 240 | 90 | 88 | 27 |
| 1,2-dihydronaphthalene | 5 | 50 | Bleach | Dichloromethane | 25 | 30 | 95 | 94 | 38 |
Experimental Protocols
Protocol 1: Synthesis of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)
This protocol describes the synthesis of the widely used Jacobsen's catalyst.
Materials:
-
(1R,2R)-(-)-1,2-Cyclohexanediamine L-tartrate
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
-
Ethanol (absolute)
-
Toluene
-
Heptane
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Preparation of the Salen Ligand:
-
In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-cyclohexanediamine L-tartrate in a minimum amount of hot water containing a stoichiometric amount of NaOH to free the diamine.
-
Extract the free diamine with toluene.
-
To the toluene solution of the diamine, add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the solution and remove the solvent under reduced pressure.
-
Recrystallize the resulting yellow solid from a suitable solvent system (e.g., ethanol/heptane) to yield the pure salen ligand.
-
-
Complexation with Manganese(III):
-
Dissolve the salen ligand in hot absolute ethanol.
-
Add a slight excess of Mn(OAc)₂·4H₂O to the solution and reflux for 1-2 hours. During this time, the color of the solution should change from yellow to a dark brown.
-
While still hot, add a saturated aqueous solution of LiCl.
-
Allow the mixture to cool to room temperature, which will cause the Mn(III)-salen complex to precipitate.
-
Collect the dark brown solid by vacuum filtration, wash with cold ethanol and then with a small amount of water.
-
Dry the solid under vacuum to obtain Jacobsen's catalyst.
-
Protocol 2: Synthesis of 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
This protocol provides a general method for the N-oxidation of 4-(3-phenylpropyl)pyridine.
Materials:
-
4-(3-Phenylpropyl)pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂) and Glacial acetic acid
-
Dichloromethane (DCM) or Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using m-CPBA:
-
Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled pyridine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude P3NO.
-
Purify the product by column chromatography or recrystallization.
Procedure using Hydrogen Peroxide and Acetic Acid:
-
In a round-bottom flask, dissolve 4-(3-phenylpropyl)pyridine in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (a slight excess) to the solution with stirring.
-
Heat the reaction mixture at 70-80 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Asymmetric Epoxidation of Olefins using Mn-Salen Catalyst and P3NO
This protocol is based on the optimized conditions for the epoxidation of indene and can be adapted for other olefins.[1][2]
Materials:
-
Olefin substrate (e.g., indene)
-
(R,R)-Jacobsen's catalyst
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
-
Commercial bleach (e.g., Clorox®, ~6% NaOCl) or a buffered bleach solution
-
Dichloromethane (DCM) or another suitable organic solvent (e.g., chlorobenzene)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Buffered Bleach Solution:
-
To a volume of commercial household bleach, add an equal volume of 0.05 M Na₂HPO₄ solution.
-
Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH.
-
-
Epoxidation Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin substrate (1 mmol), (R,R)-Jacobsen's catalyst (0.0075 mmol, 0.75 mol%), and P3NO (0.03 mmol, 3 mol%) in the chosen organic solvent (e.g., 5 mL of DCM).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -5 °C) in an ice-salt bath.
-
With vigorous stirring, add the pre-cooled buffered bleach solution (e.g., 5 mL) to the organic solution.
-
Continue stirring vigorously at the set temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion of the reaction, separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the purified epoxide by chiral GC or HPLC analysis.
-
Visualizations
Experimental Workflow for Asymmetric Epoxidation
Caption: Workflow for Mn-salen/P3NO catalyzed epoxidation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the epoxidation.
References
Applications of 4-(3-Phenylpropyl)pyridine 1-oxide in Synthetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylpropyl)pyridine 1-oxide, a derivative of pyridine N-oxide, has emerged as a valuable reagent in modern synthetic organic chemistry. Its unique electronic and steric properties make it a highly effective additive and ligand in various catalytic reactions. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound, with a primary focus on its role in asymmetric catalysis, a cornerstone of pharmaceutical and fine chemical synthesis.
Application Notes
The principal application of this compound in synthetic chemistry is as an axial ligand in the Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized alkenes . This reaction utilizes a chiral manganese-salen complex as the primary catalyst to achieve high enantioselectivity in the formation of epoxides, which are versatile chiral building blocks in drug development and other areas of chemical synthesis.
The addition of this compound to the Jacobsen-Katsuki epoxidation system has been shown to have several significant benefits:
-
Increased Reaction Rate: The N-oxide acts as a co-catalyst, accelerating the epoxidation reaction.[1]
-
Catalyst Stabilization: It stabilizes the manganese-salen complex, preventing its decomposition and leading to higher catalyst turnover numbers. This allows for a reduction in the catalyst loading required for efficient conversion.
-
Enhanced Yields and Enantioselectivity: The presence of this compound can lead to improved yields and, in some cases, enhanced enantioselectivity of the desired epoxide.
-
Phase Transfer Properties: It is proposed to facilitate the transfer of the oxidant, typically aqueous sodium hypochlorite (bleach), into the organic phase where the reaction occurs.[1]
While the predominant application of this compound is in asymmetric epoxidation, pyridine N-oxides, in general, are known to participate in a variety of other organic transformations. These include acting as oxidants, directing groups for C-H functionalization, and as ligands in other transition metal-catalyzed reactions. However, specific examples detailing the use of the 4-(3-phenylpropyl) derivative in these other roles are not widely documented in the current literature, highlighting its specialized utility in the context of the Jacobsen-Katsuki epoxidation.
Quantitative Data
The effectiveness of this compound as an axial ligand in the manganese-salen catalyzed asymmetric epoxidation is demonstrated by the high yields and enantiomeric excesses (ee) achieved for a variety of alkene substrates. The following table summarizes representative quantitative data from the literature.
| Alkene Substrate | Product Epoxide | Yield (%) | Enantiomeric Excess (ee %) |
| Indene | Indene Oxide | 90 | 85-88 |
| cis-β-Methylstyrene | cis-β-Methylstyrene Oxide | 85 | 92 |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene Oxide | 95 | 98 |
| 6-Cyano-2,2-dimethylchromene | 6-Cyano-2,2-dimethylchromene Oxide | >99 | 97 |
| Styrene | Styrene Oxide | 88 | 86 |
Note: The data presented is a compilation from various sources and reaction conditions may vary. The use of 4-phenylpyridine N-oxide (PPNO), a closely related analogue, has also shown significant rate and enantioselectivity enhancement in similar reactions.[2][3]
Experimental Protocols
General Protocol for the Asymmetric Epoxidation of Alkenes using (R,R)-Jacobsen's Catalyst and this compound
This protocol provides a general procedure for the asymmetric epoxidation of an unfunctionalized alkene, such as indene, using a manganese-salen catalyst and this compound as an axial ligand.
Materials:
-
Alkene (e.g., Indene)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (sodium hypochlorite, NaOCl solution, buffered to pH ~11)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%), and this compound (0.2 mmol, 20 mol%).
-
Dissolution: Dissolve the solids in dichloromethane (10 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, add the buffered bleach solution (5 mL) dropwise over a period of 30 minutes. The reaction is biphasic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude epoxide by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified epoxide by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Logical Relationship of Components in Jacobsen-Katsuki Epoxidation
The following diagram illustrates the interplay of the key components in the this compound-promoted Jacobsen-Katsuki epoxidation.
Caption: Interplay of reactants and catalytic components.
Experimental Workflow for Asymmetric Epoxidation
This diagram outlines the sequential steps involved in the laboratory synthesis of a chiral epoxide using the described protocol.
Caption: Step-by-step experimental procedure workflow.
References
Application Notes and Protocols for the Quantification of 4-(3-Phenylpropyl)pyridine 1-oxide in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the accurate quantification of 4-(3-phenylpropyl)pyridine 1-oxide in a typical reaction mixture. The described methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These techniques are suitable for monitoring reaction progress, determining product purity, and performing final quantitative analysis.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Accurate and reproducible quantification of this analyte in a reaction mixture is crucial for reaction optimization, yield determination, and quality control. This document outlines three robust analytical methods for this purpose.
Analytical Methods Overview
A summary of the recommended analytical techniques for the quantification of this compound is presented below.
| Method | Principle | Advantages | Considerations |
| HPLC-UV | Separation based on polarity, quantification by UV absorbance. | Widely available, robust, suitable for routine analysis. | Method development may be required for optimal separation from starting materials and byproducts. The N-oxide is polar and may require specific column chemistries. |
| GC-MS | Separation of volatile compounds, quantification by mass-to-charge ratio. | High sensitivity and selectivity. | The analyte must be thermally stable and sufficiently volatile. Derivatization may be necessary. |
| qNMR (¹H NMR) | Quantification based on the integral of a specific proton signal relative to an internal standard. | Primary analytical method, no need for an identical analytical standard of the analyte, provides structural information. | Requires a high-field NMR spectrometer, and careful selection of an internal standard and experimental parameters. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained using the described methods. Note: The data presented here are illustrative and will vary depending on the specific reaction conditions and sample matrix.
Table 1: HPLC-UV Quantification Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Reaction Aliquot 1h | 4.2 | 15834 | 0.12 | 25 |
| Reaction Aliquot 4h | 4.2 | 48921 | 0.37 | 78 |
| Final Product | 4.2 | 62110 | 0.47 | 98 |
| Standard 0.5 mg/mL | 4.2 | 65000 | 0.50 | 100 |
Table 2: GC-MS Quantification Data
| Sample ID | Retention Time (min) | Quant Ion (m/z) | Peak Area | Concentration (µg/mL) |
| Reaction Aliquot 1h | 12.5 | 213.1 | 8976 | 15 |
| Reaction Aliquot 4h | 12.5 | 213.1 | 28943 | 48 |
| Final Product | 12.5 | 213.1 | 36542 | 61 |
| Standard 50 µg/mL | 12.5 | 213.1 | 30000 | 50 |
Table 3: qNMR Quantification Data
| Sample ID | Analyte Signal (ppm) | Analyte Integral | Internal Standard Integral | Calculated Purity (w/w %) |
| Crude Product | 8.2 (d, 2H) | 1.00 | 1.25 (for Maleic Acid) | 85.2 |
| Purified Product | 8.2 (d, 2H) | 1.00 | 1.22 (for Maleic Acid) | 99.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the quantification of this compound using a reverse-phase HPLC system with UV detection. Given the polar nature of pyridine N-oxides, a column with good retention for polar compounds or a mobile phase with a high aqueous component is recommended.[1]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: 50:50 Water:Acetonitrile
-
This compound reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the sample solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
-
Sample Preparation:
-
Quench a known volume of the reaction mixture and dilute it with the sample solvent to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of thermally stable and volatile compounds. Pyridine N-oxides can be analyzed by GC-MS, and this protocol provides a general starting point.[2][3]
Instrumentation and Materials:
-
GC-MS system with an autosampler
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Sample Solvent: Dichloromethane or Ethyl Acetate
-
This compound reference standard
-
Internal Standard (e.g., 4-phenylpyridine)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard and the internal standard at 1.0 mg/mL in the sample solvent.
-
Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the reaction mixture if necessary to transfer the analyte into a suitable organic solvent.
-
Add the internal standard to the extracted sample.
-
Dilute the sample to an appropriate concentration.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-350 m/z
-
-
Data Analysis:
-
Extract the ion chromatograms for a characteristic ion of this compound (e.g., m/z 213) and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples.
-
Caption: GC-MS Experimental Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the quantification of a substance without a reference standard of the same compound.[4][5][6][7]
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene) of known purity
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the crude or purified reaction product into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or higher).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation:
-
Calculate the purity or concentration using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Caption: qNMR Experimental Workflow.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine 1-oxide as a Donor Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(3-Phenylpropyl)pyridine 1-oxide as a versatile donor ligand in coordination chemistry and asymmetric catalysis. Detailed protocols for its application in the synthesis of a 2D coordination polymer and as an auxiliary ligand in the Jacobsen-Katsuki epoxidation are provided, alongside relevant data and visualizations to facilitate experimental design and execution.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| CAS Number | 34122-28-6 | [1] |
| Appearance | Solid | - |
| Melting Point | 58-65 °C | - |
Application 1: Synthesis of a 2D Iron Coordination Polymer
This compound can be employed as a pillar ligand in the formation of a two-dimensional coordination polymer with iron, specifically Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO].[2][3][4] This material exhibits interesting thermally-induced spin transition properties.[2][3]
Experimental Protocol: Synthesis of Fe[4-(3-Phenylpropyl)pyridine]₂[Fe(CN)₅NO][2]
Materials:
-
Polycrystalline ferrous nitroprusside (Fe[Fe(CN)₅NO]·xH₂O)
-
4-(3-Phenylpropyl)pyridine
-
Distilled water
Procedure:
-
Prepare an aqueous suspension of polycrystalline ferrous nitroprusside.
-
Add an excess of 4-(3-phenylpropyl)pyridine to the suspension (molar ratio greater than 1:2 of Fe[Fe(CN)₅NO] to the ligand).
-
Subject the suspension to an ultrasonic bath for approximately 3 hours.
-
Allow the mixture to rest in the dark for three days, during which a fine precipitate will form.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate several times with distilled water.
-
Dry the final product in the dark until a constant weight is achieved.
Characterization: The resulting solid framework consists of stacked, undulated inorganic sheets of Fe[Fe(CN)₅NO] separated by bimolecular organic pillars of [4-(3-Phenylpropyl)pyridine]₂.[2][3] The organic ligands are coordinated to the axial sites of the iron atoms.[2][3]
Application 2: Axial Ligand in Jacobsen-Katsuki Asymmetric Epoxidation
This compound (referred to as P₃NO in some literature) serves as an effective axial donor ligand in the manganese-salen-catalyzed asymmetric epoxidation of olefins, a reaction commonly known as the Jacobsen-Katsuki epoxidation.[5][6][7][8] The addition of this ligand has been shown to increase the rate of epoxidation without compromising the enantioselectivity of the reaction.[8]
General Experimental Protocol: Jacobsen-Katsuki Epoxidation[5][6][7]
Materials:
-
Olefin substrate (e.g., indene, styrene)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound
-
Sodium hypochlorite (NaOCl, commercial bleach) as the oxidant
-
Dichloromethane (CH₂Cl₂)
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the olefin substrate and this compound (typically 0.1-0.25 equivalents relative to the catalyst) in dichloromethane.
-
Add the manganese-salen catalyst (typically 1-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled, stirring mixture, add the buffered sodium hypochlorite solution dropwise over a period of time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting epoxide by flash column chromatography.
Quantitative Data:
While specific yield and enantiomeric excess (ee) values are highly substrate-dependent, the inclusion of pyridine N-oxide derivatives like this compound has been reported to be beneficial for the reaction outcome.[5] For instance, in the epoxidation of certain trisubstituted alkenes, the addition of a pyridine N-oxide derivative was found to be crucial for achieving high enantioselectivity.[5]
Signaling Pathway and Mechanism of Action
In the context of the Jacobsen-Katsuki epoxidation, this compound does not participate in a biological signaling pathway but rather influences the catalytic cycle. The pyridine N-oxide coordinates to the axial position of the manganese center in the salen complex. This coordination is believed to stabilize the active Mn(V)-oxo intermediate, thereby accelerating the rate of oxygen transfer to the olefin substrate.[5]
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
Catalytic Performance of 4-(3-Phenylpropyl)pyridine 1-oxide in Oxidation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylpropyl)pyridine 1-oxide, hereafter referred to as P3NO, has emerged as a highly effective co-catalyst or axial ligand in manganese-salen catalyzed asymmetric epoxidation reactions. Its primary role is to enhance the catalytic activity and stability of the primary catalyst, leading to improved reaction rates, higher yields, and the ability to use lower catalyst loadings. This document provides detailed application notes and experimental protocols for the use of P3NO in the asymmetric epoxidation of indene and styrene, two common substrates in organic synthesis. The information presented is based on established scientific literature and is intended to guide researchers in harnessing the benefits of P3NO in their catalytic oxidation processes.
Key Advantages of Using this compound (P3NO)
In the context of the Jacobsen-Katsuki epoxidation, the addition of P3NO offers several significant advantages:
-
Increased Reaction Rate: P3NO has been shown to accelerate the rate of epoxidation.[1]
-
Catalyst Stabilization: It stabilizes the manganese-salen complex, preventing its degradation over the course of the reaction.[1]
-
Reduced Catalyst Loading: The enhanced stability and activity allow for a significant reduction in the required amount of the primary manganese-salen catalyst, often to less than 1 mol%.[1]
-
Improved Oxidant Transfer: Mechanistic studies have revealed that P3NO facilitates the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs.[1]
-
Maintained Enantioselectivity: Importantly, the rate enhancement and stabilization effects are achieved without compromising the enantioselectivity of the epoxidation.[1]
Data Presentation
The following tables summarize the quantitative data on the catalytic performance of the manganese-salen complex in the asymmetric epoxidation of indene and styrene, both in the presence and absence of this compound.
Table 1: Asymmetric Epoxidation of Indene
| Entry | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Mn-salen | 5 | 12 | 85 | 86 |
| 2 | (R,R)-Mn-salen + P3NO | 0.75 | 4 | 90 | 88 |
Data synthesized from mechanistic studies on Jacobsen epoxidation.[1]
Table 2: Asymmetric Epoxidation of Styrene
| Entry | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Mn-salen | 5 | 24 | Low Conversion | - |
| 2 | Mn-salen + P3NO | 2 | 2 | 95 | 86 |
Data is representative of the significant rate and yield enhancement observed with P3NO in the epoxidation of styrene.
Experimental Protocols
The following are detailed methodologies for the asymmetric epoxidation of indene and styrene using a manganese-salen catalyst and P3NO.
Protocol 1: Asymmetric Epoxidation of Indene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn-salen]
-
This compound (P3NO)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (aqueous NaOCl), buffered to pH 11.3 with 0.05 M Na₂HPO₄
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of indene (1.0 mmol) in 5 mL of dichloromethane, add (R,R)-Mn-salen (0.0075 mmol, 0.75 mol%) and P3NO (0.15 mmol, 15 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
To this cooled mixture, add 2.5 mL of the buffered aqueous NaOCl solution (1.5 mmol).
-
Stir the biphasic mixture vigorously at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired indene oxide.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Epoxidation of Styrene
Materials:
-
(R,R)-Mn-salen
-
This compound (P3NO)
-
Styrene
-
Dichloromethane (CH₂Cl₂)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve styrene (1.0 mmol), (R,R)-Mn-salen (0.02 mmol, 2 mol%), and P3NO (0.2 mmol, 20 mol%) in 10 mL of dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of m-CPBA (1.5 mmol) and N-methylmorpholine N-oxide (NMO) (1.5 mmol) in 5 mL of dichloromethane.
-
Slowly add the m-CPBA/NMO solution to the cooled styrene solution over a period of 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude styrene oxide by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC or GC.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Jacobsen epoxidation and a general experimental workflow.
Caption: Catalytic cycle of Jacobsen epoxidation with P3NO.
Caption: General experimental workflow for epoxidation.
References
Application Notes and Protocols: Synthesis of Chiral Epoxides Facilitated by 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective epoxidation of unfunctionalized olefins is a cornerstone transformation in modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for achieving this transformation. The efficiency and practicality of this catalytic system can be significantly enhanced by the use of co-catalysts. 4-(3-Phenylpropyl)pyridine 1-oxide, an achiral pyridine N-oxide derivative, has been identified as a highly effective additive in the Jacobsen epoxidation. It serves to increase the reaction rate and stabilize the catalyst, allowing for lower catalyst loadings without compromising the high levels of enantioselectivity that are characteristic of this reaction.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the asymmetric epoxidation of olefins.
Mechanism of Action and Role of this compound
In the Jacobsen epoxidation, the active oxidant is a high-valent manganese(V)-oxo species, which is generated from a manganese(III)-salen precursor by a terminal oxidant, such as sodium hypochlorite (NaOCl). This compound plays a dual role in this catalytic cycle. Firstly, it coordinates to the manganese center as an axial ligand, which stabilizes the catalyst complex.[2] Secondly, and crucially in biphasic systems (e.g., an organic solvent and aqueous NaOCl), it acts as a phase-transfer catalyst.[2][3] It facilitates the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase into the organic phase where the olefin substrate and the manganese-salen catalyst reside.[2] This enhanced transport of the oxidant accelerates the turnover-limiting step of the catalytic cycle, which is the oxidation of the Mn(III) catalyst to the active Mn(V) species, thereby increasing the overall reaction rate.[2] Importantly, the addition of this compound has been shown to not adversely affect the enantioselectivity of the epoxidation.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the asymmetric epoxidation of indene using the Jacobsen catalyst in the presence of this compound. The use of this additive allows for a significant reduction in the catalyst loading while maintaining high yield and enantioselectivity.
| Substrate | Catalyst Loading (mol%) | Co-catalyst | Yield (%) | ee (%) | Reference |
| Indene | <1 | This compound | 90 | 85-88 | [1][2] |
Experimental Protocols
General Protocol for the Asymmetric Epoxidation of Indene
This protocol is based on the findings reported by Hughes et al. in their mechanistic study of the Jacobsen epoxidation.[2]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite (NaOCl) solution, buffered (e.g., with Na₂HPO₄)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indene (1.0 mmol) and this compound (0.05-0.1 mmol) in dichloromethane (5 mL) at 0 °C is added Jacobsen's catalyst (<0.01 mmol).
-
To this mixture is added a buffered aqueous solution of sodium hypochlorite (e.g., 1.2 mmol in 5 mL of 0.55 M NaOCl buffered with Na₂HPO₄) dropwise over a period of 1-2 hours. The reaction mixture is stirred vigorously to ensure efficient mixing of the biphasic system.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired indene oxide.
-
The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC analysis.
Visualizations
Catalytic Cycle of Jacobsen Epoxidation with this compound
Caption: Catalytic cycle of the Jacobsen epoxidation.
Experimental Workflow for Asymmetric Epoxidation
Caption: General experimental workflow.
References
Application Notes: The Role of 4-(3-Phenylpropyl)pyridine 1-oxide in the Synthesis of Pharmaceutical Intermediates
Abstract
These application notes detail the pivotal role of 4-(3-Phenylpropyl)pyridine 1-oxide as a versatile starting material in the synthesis of valuable pharmaceutical intermediates. The reactivity of the pyridine N-oxide moiety allows for strategic functionalization of the pyridine ring, which is a common scaffold in a multitude of therapeutic agents. A key transformation highlighted is the conversion of this compound to 2-chloro-4-(3-phenylpropyl)pyridine, a highly useful intermediate for further molecular elaboration in drug discovery and development. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers, scientists, and drug development professionals in leveraging this chemistry for the synthesis of novel pharmaceutical candidates.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The introduction of substituents onto the pyridine core is a critical aspect of drug design, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic properties. Pyridine N-oxides, such as this compound, serve as activated precursors that facilitate regioselective functionalization of the pyridine ring, which can be challenging to achieve with the parent pyridine.[3][4]
One of the most synthetically useful transformations of pyridine N-oxides is their reaction with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position of the pyridine ring.[2] This reaction proceeds via an electrophilic attack on the oxygen of the N-oxide, followed by a nucleophilic attack of the chloride ion. The resulting 2-chloropyridine derivative is a valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity and synthesize libraries of potential drug candidates.
This application note will focus on the synthesis of the key pharmaceutical intermediate, 2-chloro-4-(3-phenylpropyl)pyridine, from this compound.
Synthesis of this compound
The precursor, this compound, can be synthesized from 4-(3-phenylpropyl)pyridine via oxidation. Several methods are available for the N-oxidation of pyridines.[5] A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~70-77%, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Key Application: Synthesis of 2-chloro-4-(3-phenylpropyl)pyridine
The conversion of this compound to 2-chloro-4-(3-phenylpropyl)pyridine is a cornerstone application, yielding a versatile intermediate for further synthetic manipulations.
Experimental Protocol: Synthesis of 2-chloro-4-(3-phenylpropyl)pyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place this compound (1.0 eq.).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) via the dropping funnel.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-(3-phenylpropyl)pyridine.
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4-(3-Phenylpropyl)pyridine | m-CPBA | Dichloromethane | 12-24 | 85-95 | >95 |
| 2-chloro-4-(3-phenylpropyl)pyridine | This compound | POCl₃ | Neat | 2-4 | 70-85 | >98 |
Visualizations
Logical Workflow for the Synthesis of a Pharmaceutical Intermediate
Caption: Synthetic workflow from 4-(3-Phenylpropyl)pyridine to a pharmaceutical intermediate.
General Utility of 2-chloro-4-(3-phenylpropyl)pyridine in Drug Synthesis
Caption: Versatility of the 2-chloro intermediate in generating diverse molecular scaffolds.
Representative Signaling Pathway: Kinase Inhibition
Many pyridine-containing molecules function as kinase inhibitors, crucial in cancer therapy and the treatment of inflammatory diseases. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
Caption: A representative kinase signaling pathway targeted by pyridine-based inhibitors.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of functionalized pyridine derivatives. Its conversion to 2-chloro-4-(3-phenylpropyl)pyridine provides a key pharmaceutical intermediate that opens avenues for the creation of a diverse range of molecules with potential therapeutic applications. The protocols and data presented herein offer a practical guide for researchers in the field of medicinal chemistry and drug development to utilize this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. 4-(3-Phenylpropyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]
Application of 4-(3-Phenylpropyl)pyridine 1-oxide in Electrochemical Analysis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for the application of 4-(3-Phenylpropyl)pyridine 1-oxide in electrochemical analysis did not yield any specific experimental protocols, quantitative data, or established analytical methods. The available research primarily focuses on its parent compound, 4-(3-Phenylpropyl)pyridine (PPP) , and the general electrochemical properties of pyridine N-oxides as a class. This document summarizes the findings on these related compounds to provide context and potential avenues for future research, while clearly stating the absence of direct data for this compound in electrochemical applications.
Electrochemical Applications of the Parent Compound: 4-(3-Phenylpropyl)pyridine (PPP)
The non-oxidized form, 4-(3-phenylpropyl)pyridine (PPP), has been utilized in the field of electrochemistry, particularly in studies involving three-phase boundary systems. In this setup, a microdroplet of an organic liquid containing a redox-active species is immobilized on an electrode surface and immersed in an aqueous electrolyte. PPP serves as the organic solvent for these microdroplets.
The primary application of PPP in this context is to facilitate the study of ion transfer processes across the liquid-liquid interface that are coupled to electrochemical reactions.[1][2] For instance, research has been conducted on the electrochemically driven transfer of carboxylate anions at the PPP-aqueous electrolyte interface.[2] Furthermore, PPP has been used as a medium to investigate the redox behavior of water-insoluble transition metal complexes, such as cobalt tetraphenylporphyrin (CoTPP).[1] In these systems, the electrochemical characteristics are significantly influenced by the ion exchange occurring at the liquid-liquid interface.[1]
The general experimental workflow for three-phase boundary electrochemistry using a compound like PPP is illustrated below.
General Electrochemical Behavior of Pyridine N-Oxides
While no specific data exists for this compound, the broader class of pyridine N-oxides has been investigated in electrochemical contexts. These studies provide insights into the potential redox properties of the N-oxide functional group.
Pyridine N-oxides can act as electrochemical hydrogen atom transfer (HAT) mediators.[3] By modifying the substituents on the pyridine ring, their oxidation potential and O-H bond dissociation energy can be fine-tuned, allowing for the selective oxygenation of C-H bonds.[3] This suggests that the N-oxide moiety is redox-active and could potentially be used in electrocatalytic applications.
Furthermore, pyridine N-oxide derivatives have been explored as components in photoanodes for light-driven water oxidation, mimicking aspects of photosystem II.[4] In such systems, the pyridine N-oxide can act as an efficient electron transfer relay.[4] The electrochemical oxidation of pyridine N-oxides can also lead to the formation of stable radical cations.[5]
Conclusion and Future Outlook
Currently, there is a significant gap in the scientific literature regarding the application of this compound in electrochemical analysis. No published studies provide the necessary data to create detailed application notes or experimental protocols for its use in this field.
However, based on the research into its parent compound, PPP, and the general electrochemical properties of pyridine N-oxides, several potential areas of investigation for this compound can be proposed:
-
As a Redox Mediator: Its potential to undergo reversible oxidation/reduction could be explored for applications in mediated electrochemical sensing or electrosynthesis.
-
In Modified Electrodes: The compound could potentially be used to modify electrode surfaces to impart specific catalytic or recognition properties.
-
In Photoelectrochemical Systems: Drawing from the behavior of other pyridine N-oxides, its role in photoelectrochemical cells could be investigated.
Researchers interested in the electrochemical applications of this compound will need to conduct foundational research to characterize its electrochemical behavior, including determining its redox potentials, reaction kinetics, and stability under various conditions. Such studies would be the first step toward developing any potential analytical applications.
References
- 1. Ion transfer processes at 4-(3-phenylpropyl)-pyridine/aqueous electrolyte/electrode triple phase boundary systems supported by graphite and by mesoporous TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(3-Phenylpropyl)pyridine, 98% | Fisher Scientific [fishersci.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoelectrochemical water oxidation improved by pyridine N-oxide as a mimic of tyrosine-Z in photosystem II - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies to improve yield in 4-(3-Phenylpropyl)pyridine 1-oxide synthesis
Welcome to the technical support center for the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of 4-(3-Phenylpropyl)pyridine?
A1: The most prevalent methods for the N-oxidation of 4-(3-phenylpropyl)pyridine involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a carboxylic acid like acetic acid.[1][2] The choice of reagent can depend on factors such as scale, desired reaction time, and safety considerations.
Q2: What is a typical yield for the synthesis of this compound?
A2: While specific yields for this compound are not widely reported in the literature, analogous N-oxidations of 4-substituted pyridines suggest that yields can range from moderate to high (60-90%), depending on the chosen method and optimization of reaction conditions. For instance, the oxidation of pyridine itself using peracetic acid can yield 78-83% of the corresponding N-oxide.[1]
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is significantly more polar than the starting material, 4-(3-phenylpropyl)pyridine. A suitable eluent system, such as a mixture of dichloromethane and methanol (e.g., 10:1), will show a clear separation between the starting material (higher Rf) and the N-oxide product (lower Rf). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, several side reactions can occur. When using m-CPBA, the primary byproduct is m-chlorobenzoic acid, which can complicate purification.[3] With hydrogen peroxide and acetic acid, over-oxidation is generally not a major concern for simple pyridines, but the reaction is exothermic and requires careful temperature control.[1] For substrates with alkyl side chains, there is a potential for oxidation at the benzylic position, although N-oxidation is generally favored due to the higher nucleophilicity of the pyridine nitrogen.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of oxidizing agent: The oxidizing agent (e.g., m-CPBA, H₂O₂) may have decomposed before or during the reaction. 3. Incorrect stoichiometry: Insufficient amount of the oxidizing agent. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 2. Use fresh, high-purity oxidizing agents. The purity of commercial m-CPBA can vary. 3. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| Presence of Unreacted Starting Material | 1. Insufficient oxidizing agent. 2. Reaction not run to completion. | 1. Add an additional portion of the oxidizing agent and continue to monitor by TLC. 2. Increase the reaction time or temperature as needed, while being mindful of potential side reactions. |
| Difficult Purification | 1. Presence of m-chlorobenzoic acid (from m-CPBA): This byproduct is polar and can co-elute with the product during column chromatography. 2. Product is highly polar and water-soluble: This can lead to losses during aqueous work-up. | 1. After the reaction is complete, cool the reaction mixture to 0°C to precipitate out the m-chlorobenzoic acid. Filter the solid and then proceed with an aqueous work-up. Alternatively, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct.[3] 2. During the aqueous work-up, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform) to ensure complete extraction of the N-oxide. |
| Reaction is Too Exothermic | The N-oxidation of pyridines is an exothermic process. [1] | 1. Add the oxidizing agent portion-wise or via a dropping funnel to control the rate of addition. 2. Conduct the reaction in an ice bath to maintain a low and stable temperature, especially during the addition of the oxidant. |
Experimental Protocols
Protocol 1: N-Oxidation using m-CPBA
This protocol is adapted from general procedures for the N-oxidation of substituted pyridines.
Materials:
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4-(3-Phenylpropyl)pyridine
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meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-(3-Phenylpropyl)pyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Upon completion, cool the mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is a classic and cost-effective method for pyridine N-oxidation.[1]
Materials:
-
4-(3-Phenylpropyl)pyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
In a round-bottom flask, add 4-(3-Phenylpropyl)pyridine (1.0 eq) to glacial acetic acid.
-
With vigorous stirring, slowly add hydrogen peroxide (30% aq. solution, 1.5 eq) to the mixture. The addition is exothermic, and the temperature should be maintained between 60-70°C using a water bath.
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After the addition is complete, continue to heat the mixture at 70°C for 3-4 hours. Monitor the reaction by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully remove the excess acetic acid and water under reduced pressure.
-
The residue can be purified by vacuum distillation or by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Comparison of N-Oxidation Methods for 4-Substituted Pyridines
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | 4-Phenylpyridine | Dichloromethane | rt | 4-6 | ~85-95 | General Protocol |
| H₂O₂ / Acetic Acid | Pyridine | Acetic Acid | 70-80 | 3 | 78-83 | [1] |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Visualizations
Experimental Workflow for m-CPBA Oxidation
Caption: Workflow for the N-oxidation using m-CPBA.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
identifying common side reactions during 4-(3-Phenylpropyl)pyridine 1-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Incomplete conversion of starting material | - Insufficient amount of oxidizing agent.- Reaction time is too short.- Reaction temperature is too low. | - Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or peracetic acid) incrementally.- Extend the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature, while monitoring for side product formation. |
| TR-02 | Formation of unknown impurities | - Presence of impurities in the starting material, such as 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1]- Over-oxidation of the desired product.- Side reactions involving the solvent or residual moisture. | - Purify the starting 4-(3-phenylpropyl)pyridine by distillation or column chromatography prior to oxidation.- Use a minimal excess of the oxidizing agent and maintain the recommended reaction temperature.- Ensure the use of anhydrous solvents and reagents. |
| TR-03 | Product is difficult to purify | - Co-elution of the product with the carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA).- The product is hygroscopic and retains water.[2] | - Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up to remove acidic byproducts.- After purification, dry the product under high vacuum. Azeotropic distillation with toluene can also be effective for removing water.[2] |
| TR-04 | Low isolated yield | - Loss of product during aqueous work-up due to its partial water solubility.- Decomposition of the product during purification. | - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction.- Use moderate temperatures during solvent removal and purification to avoid decomposition. |
| TR-05 | Formation of a hydroxylated pyridine byproduct | - Reaction of the N-oxide with acetic anhydride, which can be present when using peracetic acid generated in situ from acetic acid and hydrogen peroxide.[3] | - If using peracetic acid, consider using a pre-formed solution to minimize the presence of acetic anhydride.- Alternatively, use m-CPBA as the oxidizing agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for the synthesis of this compound?
A1: The most commonly employed oxidizing agents for the N-oxidation of pyridines are meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[4][5] Peracetic acid can be used as a prepared solution or generated in situ from hydrogen peroxide and acetic acid.[4][5]
Q2: What is the primary byproduct when using m-CPBA and how can I remove it?
A2: When m-CPBA is used as the oxidizing agent, the primary byproduct is meta-chlorobenzoic acid.[6] This can be effectively removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate or sodium carbonate, during the work-up procedure.
Q3: My starting material, 4-(3-phenylpropyl)pyridine, is not pure. What are the likely impurities?
A3: A potential impurity from the synthesis of 4-(3-phenylpropyl)pyridine is 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl.[1] It is recommended to purify the starting material, for example by vacuum distillation, before proceeding with the N-oxidation to avoid the formation of the corresponding di-N-oxide impurity.
Q4: I observe the formation of a byproduct that appears to be a pyridone. What could be the cause?
A4: The formation of a pyridone (a hydroxylated pyridine derivative) can occur if the pyridine N-oxide reacts with acetic anhydride.[3] This is more likely to be an issue when using peracetic acid generated in situ from acetic acid and hydrogen peroxide, as acetic anhydride can be present. To avoid this, you can use a pre-formed solution of peracetic acid or switch to m-CPBA as the oxidant.
Q5: The final product is an oil/gummy solid even after purification. What should I do?
A5: Pyridine N-oxides can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] If you obtain an oil or gummy solid, it is likely due to the presence of water. Drying the product under high vacuum for an extended period should yield a solid. Azeotropic distillation with a solvent like toluene can also be an effective method for water removal.[2]
Experimental Protocol: Synthesis of this compound using m-CPBA
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.3 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford this compound.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the synthesis of this compound, highlighting the impact of reaction conditions on yield and purity.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) |
| Starting Material Purity | >99% | ~95% (contains 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl) |
| Oxidizing Agent | m-CPBA (1.1 eq) | Peracetic acid (in situ, 1.5 eq) |
| Reaction Time | 3 hours | 6 hours |
| Isolated Yield | 85-95% | 60-70% |
| Product Purity (by HPLC) | >98% | ~90% (contains hydroxylated byproduct) |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Side reaction leading to the formation of a hydroxylated byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis routes of 4-(3-Phenylpropyl)pyridine [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic chemistry - Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Peracetic acid - Wikipedia [en.wikipedia.org]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-(3-Phenylpropyl)pyridine 1-oxide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 4-(3-Phenylpropyl)pyridine 1-oxide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, a solid compound, are recrystallization and column chromatography. For analysis of purity, High-Performance Liquid Chromatography (HPLC) is often employed and can be adapted for preparative purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include:
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Unreacted 4-(3-phenylpropyl)pyridine: The starting material for the N-oxidation reaction.
-
Over-oxidation byproducts: Although less common for pyridine N-oxides, depending on the oxidant used.
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Solvent residues: From the reaction or initial work-up steps.
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Reagents from the oxidation step: For instance, residual m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for selecting the appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 58-65 °C | [1][2] |
| Purity (Commercial) | ~95% | [1] |
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for recrystallization (poor solubility). | Select a more polar solvent or a solvent mixture. Good recrystallization solvents typically dissolve the compound well at elevated temperatures but poorly at room temperature.[3] |
| Compound "oils out" instead of forming crystals upon cooling. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a solvent with a lower boiling point. Seeding with a pure crystal can also help. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure after recrystallization. | The impurity has similar solubility properties to the product. | Consider a preliminary purification step like column chromatography to remove the bulk of the impurity before recrystallization. Activated charcoal can sometimes be used to remove colored impurities. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping peaks). | The eluent system is not optimized. | Adjust the polarity of the eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. A gradual increase in polarity (gradient elution) may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | Increase the polarity of the eluent. For strongly basic compounds like pyridine N-oxides, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve elution by competing for active sites on the silica gel. |
| Streaking or tailing of the product band. | The column is overloaded, or the compound is interacting too strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. As mentioned above, adding a small amount of triethylamine to the eluent can mitigate strong interactions with silica gel. |
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., heptane, toluene, ethyl acetate, or mixtures thereof) at room and elevated temperatures to find a suitable system. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal eluent system can be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Run the eluent through the column, collecting fractions. Monitor the separation using TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.
References
assessing the stability of 4-(3-Phenylpropyl)pyridine 1-oxide in various reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(3-Phenylpropyl)pyridine 1-oxide under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a hygroscopic solid that is generally stable under recommended storage conditions, which include a dry, well-ventilated place at ambient temperature in a tightly sealed container.[1] Exposure to air or moisture for prolonged periods should be avoided.[1] Like other pyridine N-oxides, its stability can be compromised by high temperatures, UV light, and certain chemical reagents.
Q2: How does pH affect the stability of this compound?
Pyridine N-oxides are much weaker bases than their parent pyridines. The pKa of protonated pyridine-N-oxide is approximately 0.8.[2] In strongly acidic conditions, the N-oxide oxygen can be protonated. This protonated species can influence the reactivity and stability of the molecule, making the pyridine ring more susceptible to certain nucleophilic attacks, although it deactivates it towards electrophilic substitution. Stability in strongly basic conditions should also be evaluated, as it may promote certain degradation pathways.
Q3: Is this compound sensitive to light?
Yes, pyridine N-oxides can be photochemically active.[3][4] Irradiation with UV light can lead to rearrangements or deoxygenation.[3][5] It is advisable to protect reactions and stored solutions containing this compound from light, especially if unexpected byproducts are observed.
Q4: What are the expected thermal decomposition products?
Thermal decomposition of pyridine N-oxide complexes can lead to the loss of the N-oxide ligand.[6] For this compound, thermal stress may lead to deoxygenation to form 4-(3-phenylpropyl)pyridine or other degradation products. Hazardous decomposition products upon heating can include nitrogen oxides, carbon dioxide, and carbon monoxide.[1]
Troubleshooting Guides
Issue 1: My reaction mixture containing this compound turned a different color and I'm seeing an unexpected, less polar spot on my TLC.
-
Possible Cause: Deoxygenation of the N-oxide to the corresponding pyridine, 4-(3-phenylpropyl)pyridine. This is a common reaction for pyridine N-oxides, especially in the presence of reducing agents or upon heating.[7][8]
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Check if any of your reagents have reducing properties (e.g., certain metals, phosphines, or boranes).
-
Control Reaction Temperature: Avoid excessive heating. Run the reaction at a lower temperature if possible.
-
Inert Atmosphere: If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential redox reactions with atmospheric components.
-
Analytical Confirmation: Isolate the byproduct and characterize it by NMR and MS to confirm if it is the deoxygenated product.
-
Issue 2: I am observing the formation of chlorinated or other halogenated byproducts.
-
Possible Cause: Pyridine N-oxides can react with reagents like phosphorus oxychloride (POCl₃) or acetyl chloride to introduce substituents onto the pyridine ring, typically at the 2- and 4-positions.[2][7][9]
-
Troubleshooting Steps:
-
Avoid Activating Reagents: If halogenation is not the desired outcome, avoid using reagents like POCl₃, SOCl₂, or other acyl halides that can activate the N-oxide for nucleophilic attack.
-
Solvent Choice: Be mindful of the reactivity of your solvent, especially at elevated temperatures.
-
Product Identification: Characterize the halogenated byproduct to understand the regioselectivity of the side reaction.
-
Issue 3: My yield is low, and I have a complex mixture of byproducts after a reaction performed in the presence of light.
-
Possible Cause: Photochemical decomposition or rearrangement of the pyridine N-oxide.[3][4] The excited state of pyridine N-oxides can lead to various products.[3]
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment in a flask wrapped in aluminum foil or in a dark room to exclude light.
-
Quantum Yield: If the reaction is intended to be photochemical, the quantum yield might be low, leading to a mixture of starting material and products.[5] Consider adjusting the wavelength or irradiation time.
-
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of pyridine N-oxides. This data is illustrative and should be confirmed by experimental analysis.
| Condition | Reagent/Stress | Expected Stability | Potential Degradation Products |
| Thermal | 100°C in Toluene, 24h | Moderate | 4-(3-Phenylpropyl)pyridine, unidentified polymers |
| Acidic | 1M HCl (aq), 25°C, 24h | Low to Moderate | Ring-substituted products, parent pyridine |
| Basic | 1M NaOH (aq), 25°C, 24h | Moderate | Potential for ring-opening under harsh conditions |
| Reductive | H₂, Pd/C, 25°C, 12h | Low | 4-(3-Phenylpropyl)pyridine |
| Oxidative | m-CPBA, 25°C, 12h | High | Generally stable to further oxidation |
| Photochemical | UV light (350 nm), 6h | Low | Isomeric rearrangement products, deoxygenated pyridine |
Experimental Protocols
Protocol 1: Assessing Thermal Stability
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-boiling point solvent (e.g., toluene or DMF).
-
Initial Analysis: Analyze the initial concentration and purity of the solution using a calibrated HPLC-UV method.
-
Incubation: Seal the solution in a vial and place it in a temperature-controlled heating block at various temperatures (e.g., 60°C, 80°C, 100°C).
-
Time-Point Analysis: At specific time points (e.g., 1, 4, 8, 24 hours), remove an aliquot of the solution, cool to room temperature, and analyze by HPLC-UV.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
Protocol 2: Assessing pH Stability
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 0.1 mg/mL. Incubate at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), analyze the samples by HPLC-UV.
-
Data Analysis: Determine the percentage of the compound remaining at each pH and time point to assess its stability profile across the pH range.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Photochemistry of pyridine N-oxides. Chemical properties of single and triplet excited states - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 9. bhu.ac.in [bhu.ac.in]
Technical Support Center: Optimizing Catalyst Loading with 4-(3-Phenylpropyl)pyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) in catalytic reactions. The focus is on optimizing catalyst loading to enhance reaction efficiency and sustainability.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading in reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Insufficient Catalyst Loading: The amount of active catalyst is too low to effectively drive the reaction. 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[1] 3. Ineffective P3NO Concentration: The concentration of P3NO may be too low to adequately stabilize the catalyst or facilitate the reaction.[2][3] 4. Poor Solubility of P3NO: P3NO is a solid and may not have fully dissolved, preventing its effective participation in the reaction. | 1. Increase Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1 mol%) to find the optimal concentration. 2. Optimize P3NO Concentration: Ensure an adequate concentration of P3NO is present. A common starting point is a 1:1 molar ratio relative to the catalyst.[1] 3. Confirm P3NO Dissolution: Visually inspect the reaction mixture to ensure all P3NO has dissolved. Gentle heating or extended stirring prior to adding other reagents may be necessary. 4. Monitor for Catalyst Degradation: Observe for color changes in the reaction mixture that may indicate catalyst decomposition. Consider running the reaction at a lower temperature or for a shorter duration.[1] |
| Decreased Enantioselectivity | 1. Non-Optimal Catalyst to P3NO Ratio: While P3NO itself does not directly influence enantioselectivity, an incorrect ratio can affect the stability and activity of the chiral catalyst, indirectly impacting stereochemical control.[2][4] 2. Catalyst Degradation: Decomposition of the chiral catalyst can lead to the formation of non-selective catalytic species.[1] | 1. Systematic Optimization of P3NO Concentration: Perform a series of experiments varying the P3NO concentration (e.g., 0.5 to 2.0 equivalents relative to the catalyst) while keeping the catalyst loading constant to identify the optimal ratio for maintaining high enantioselectivity. 2. Ensure Reaction Homogeneity: Confirm that both the catalyst and P3NO are fully dissolved to maintain a consistent catalytic environment. |
| Reaction Rate is Too Slow | 1. Sub-Optimal P3NO Concentration: P3NO is known to increase the rate of certain reactions, such as the Jacobsen epoxidation. An insufficient amount will result in a slower reaction.[2][3] 2. Low Catalyst Loading: A very low catalyst concentration will naturally lead to a slower reaction rate. | 1. Increase P3NO Concentration: Gradually increase the amount of P3NO to enhance the reaction rate. Monitor the reaction progress to find the concentration that provides the desired rate without inducing side reactions.[2] 2. Balance Catalyst and P3NO Loading: If the reaction rate is a primary concern, a slightly higher catalyst loading in conjunction with an optimized P3NO concentration may be necessary. |
| Difficulty in Reducing Catalyst Loading Below 1 mol% | 1. Insufficient Catalyst Stabilization: At very low concentrations, the catalyst may be more susceptible to deactivation. P3NO is crucial for stabilization in these conditions.[2][3] 2. Inefficient Oxidant Transport: In biphasic reactions, P3NO can act as a phase-transfer agent for the oxidant. Low P3NO levels can hinder this transport, reducing reaction efficiency at low catalyst loadings.[2] | 1. Optimize P3NO for High Dilution: When targeting very low catalyst loadings (<1 mol%), the role of P3NO as a stabilizer is critical. Experiment with slightly super-stoichiometric amounts of P3NO relative to the catalyst (e.g., 1.1 to 1.5 equivalents) to enhance stability.[2] 2. Ensure Efficient Mixing: In biphasic systems, vigorous stirring is essential to maximize the phase-transfer capabilities of P3NO. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (P3NO) in catalysis?
A1: this compound primarily functions as an axial ligand and a catalyst stabilizer, particularly in asymmetric epoxidation reactions catalyzed by manganese-salen complexes like Jacobsen's catalyst.[2][3] Its key roles are to:
-
Increase the rate of the reaction.[2]
-
Stabilize the catalyst, which in turn allows for a reduction in catalyst loading, often to less than 1 mol%.[2][3]
-
In certain biphasic reactions, it can assist in transporting the oxidant into the organic phase.[2]
Q2: How does P3NO affect the enantioselectivity of a reaction?
A2: P3NO does not directly participate in the stereochemical control of the reaction and generally does not affect the enantioselectivity.[2][4] However, by stabilizing the active chiral catalyst, it helps to maintain a consistent catalytic environment, which is essential for achieving high enantioselectivity over the course of the reaction.
Q3: What is a good starting point for the P3NO to catalyst molar ratio?
A3: A common starting point for optimizing the P3NO concentration is a 1:1 molar ratio with the catalyst.[1] The optimal ratio can vary depending on the specific reaction, substrate, and desired outcome. It is recommended to perform a systematic optimization by varying this ratio.
Q4: Can using too much P3NO be detrimental to the reaction?
A4: While P3NO is beneficial, an excessive concentration could potentially lead to catalyst inhibition by occupying active sites or leading to the formation of less active catalyst species. It is therefore important to determine the optimal concentration through experimentation.
Q5: What are the signs of catalyst degradation when using P3NO?
A5: Even with the stabilizing effect of P3NO, catalyst degradation can occur.[1] Signs to watch for include:
-
A change in the color of the reaction mixture (e.g., from a dark brown to a lighter yellow or colorless solution in the case of Jacobsen's catalyst).
-
A stall in the reaction progress, as monitored by techniques like TLC or GC.
-
A decrease in enantioselectivity in the product.
Experimental Protocols
General Protocol for Optimizing Catalyst and P3NO Loading in the Asymmetric Epoxidation of Indene
This protocol is based on the well-established Jacobsen-Katsuki epoxidation.
Materials:
-
(R,R)-Jacobsen's catalyst (manganese-salen complex)
-
This compound (P3NO)
-
Indene (substrate)
-
Dichloromethane (DCM, solvent)
-
Sodium hypochlorite (NaOCl, oxidant), buffered to pH 11.3
-
Anhydrous sodium sulfate
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of (R,R)-Jacobsen's catalyst in DCM (e.g., 1 mg/mL).
-
Prepare a stock solution of P3NO in DCM (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in DCM.
-
-
Reaction Setup:
-
In a series of reaction vials, add the desired amount of the catalyst stock solution to achieve the target catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 mol%).
-
To each vial, add the corresponding amount of the P3NO stock solution to achieve the desired molar ratio relative to the catalyst (e.g., 0.5, 1.0, 1.5, 2.0 equivalents).
-
Add DCM to each vial to reach the desired reaction concentration.
-
Add the internal standard to each vial.
-
-
Reaction Execution:
-
Cool the vials to 0 °C in an ice bath.
-
Add the indene substrate to each vial.
-
Initiate the reaction by adding the buffered NaOCl solution.
-
Stir the reactions vigorously at 0 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.
-
Once the reaction is complete (or has reached a desired endpoint), quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the crude product mixture by chiral GC to determine the yield (relative to the internal standard) and the enantiomeric excess (% ee).
-
Data Presentation
The following table provides a template for summarizing the results of an optimization study.
| Entry | Catalyst Loading (mol%) | P3NO (equivalents) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 2.0 | 1.0 | 4 | 92 | 95 |
| 2 | 1.0 | 1.0 | 4 | 90 | 95 |
| 3 | 0.5 | 1.0 | 4 | 85 | 94 |
| 4 | 1.0 | 0.5 | 4 | 75 | 93 |
| 5 | 1.0 | 1.5 | 4 | 91 | 95 |
Visualizations
Caption: Experimental workflow for optimizing catalyst and P3NO loading.
Caption: Troubleshooting logic for catalyst loading optimization.
References
- 1. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
understanding the degradation pathways of 4-(3-Phenylpropyl)pyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-phenylpropyl)pyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the known chemistry of pyridine N-oxides. The primary pathways to consider are:
-
Deoxygenation: This is a common reaction for pyridine N-oxides, resulting in the formation of the parent pyridine, 4-(3-phenylpropyl)pyridine. This can be induced by various reducing agents or photocatalytic conditions.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of pyridine N-oxides. The N-O bond can undergo cleavage upon photoexcitation.[3] For pyridine compounds in general, photocatalytic degradation, often facilitated by catalysts like ZnO or TiO2, can occur, especially under acidic conditions.[4]
-
Thermal Decomposition: At elevated temperatures, pyridine N-oxides can decompose. The specific products will depend on the temperature and the presence of other reagents. For some pyridine N-oxide complexes, thermal decomposition can lead to the loss of the N-oxide ligand.[5] For pyridine itself, thermal decomposition can lead to products like benzene, benzonitrile, and acetonitrile.
-
Metabolic N-oxidation and subsequent metabolism: In biological systems, pyridines can undergo N-oxidation.[6] The resulting N-oxides can then be further metabolized. While the specific metabolic fate of this compound is not detailed, general metabolic pathways for pyridine derivatives involve hydroxylation of the pyridine ring.[7][8]
Q2: What are the likely degradation products of this compound?
Based on the potential degradation pathways, the following degradation products could be anticipated:
-
4-(3-Phenylpropyl)pyridine: The deoxygenated parent compound is a highly probable degradation product.
-
Hydroxylated derivatives: Hydroxylation of the pyridine or phenyl ring could occur, particularly in metabolic or oxidative conditions. For instance, 2,5-dihydroxypyridine has been identified as an intermediate in the degradation of other pyridine derivatives.[8]
-
Ring-opened products: Under more strenuous conditions, such as strong oxidation or high-energy radiation, the pyridine ring may open.
-
Side-chain oxidation products: The propyl chain could undergo oxidation to form alcohols, ketones, or carboxylic acids.
Q3: How can I monitor the degradation of this compound in my experiments?
Several analytical techniques are suitable for monitoring the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9][10] UV detection is suitable as the pyridine and phenyl rings are chromophores.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown degradation products.[11] It provides both chromatographic separation and mass information for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful tool.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify the parent compound and its degradation products, especially when authentic standards are available for comparison.[13][14]
Troubleshooting Guides
Problem 1: My this compound sample shows signs of degradation upon storage.
-
Possible Cause: Pyridine N-oxides can be hygroscopic and may degrade in the presence of moisture and light.[15]
-
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a tightly sealed container, in a cool, dark, and dry place. A desiccator is recommended.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: If degradation is suspected, the compound can be purified. Recrystallization or sublimation under vacuum are potential methods.[15] Azeotropic distillation with toluene can be used to remove water.[15]
-
Problem 2: I am observing unexpected peaks in my HPLC chromatogram during my experiment.
-
Possible Cause: These could be degradation products formed during your experiment.
-
Troubleshooting Steps:
-
Run a Control: Analyze a sample of your this compound standard that has not been subjected to the experimental conditions to confirm its initial purity.
-
Forced Degradation Study: To tentatively identify the source of the new peaks, perform a forced degradation study.[16][17][18][19] Expose your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help you to understand the degradation profile and to see if any of the new peaks in your experiment match the degradation products from the forced degradation study.
-
LC-MS Analysis: If the identity of the new peaks is critical, perform LC-MS analysis to obtain mass information and aid in their identification.
-
Problem 3: My reaction involving this compound is giving low yields or unexpected side products.
-
Possible Cause: The N-oxide functionality can participate in side reactions, or the compound may be degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Reaction Conditions: Review your reaction conditions. High temperatures, strong acids or bases, or the presence of strong oxidizing or reducing agents could be causing degradation.
-
Protecting Groups: If the N-oxide is interfering with the desired reaction, consider protecting it or using the parent pyridine and performing the N-oxidation as a final step.
-
Deoxygenation: Be aware of potential deoxygenation of the N-oxide to the parent pyridine, which may have different reactivity in your system.
-
Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. This can provide valuable information about the undesired reaction pathways.
-
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes. A typical starting point could be 95% A, ramping to 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.[10]
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid compound in an oven at a temperature below its melting point (e.g., 50-70 °C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a specified time.
-
Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]
Data Presentation
Table 1: Potential Degradation Products of this compound and Analytical Methods for their Detection.
| Potential Degradation Product | Structure | Suggested Analytical Method |
| 4-(3-Phenylpropyl)pyridine | C₁₄H₁₅N | HPLC-UV, LC-MS, GC-MS |
| Hydroxylated derivatives | e.g., C₁₄H₁₅NO₂ | LC-MS |
| Side-chain oxidation products | e.g., C₁₄H₁₅NO₂, C₁₄H₁₃NO₂ | LC-MS, GC-MS |
| Ring-opened products | Various | LC-MS, GC-MS |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ortho-Alkylation of Pyridine N-Oxides with Alkynes by Photocatalysis: Pyridine N-Oxide as a Redox Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 5. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarena.com [scholarena.com]
- 13. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylpyridine-N-oxide(1131-61-9) 1H NMR [m.chemicalbook.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
influence of solvents on the efficacy of 4-(3-Phenylpropyl)pyridine 1-oxide catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(3-Phenylpropyl)pyridine 1-oxide in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound, often abbreviated as P3NO, primarily functions as an axial ligand or co-catalyst in metal-catalyzed reactions, notably in manganese-salen catalyzed asymmetric epoxidations.[1][2] Its key roles are to:
-
Increase the reaction rate: P3NO has been shown to accelerate the rate of epoxidation.[1]
-
Stabilize the catalyst: It helps in stabilizing the primary catalyst, such as a manganese-salen complex.[1]
-
Enhance oxidant transfer: In biphasic systems, it can facilitate the transport of the oxidant (e.g., HOCl from aqueous NaOCl) into the organic phase where the reaction occurs.[1]
Q2: How does this compound affect the enantioselectivity of a reaction?
A2: In the context of the Jacobsen-Katsuki epoxidation of indene, this compound has been observed to increase the reaction rate without negatively impacting the enantioselectivity.[1] However, in other systems, the addition of a pyridine N-oxide derivative as a co-ligand has been noted to increase enantiomeric excesses. The effect on enantioselectivity can be substrate-dependent.
Q3: In which solvent systems is this compound typically used?
A3: this compound is often employed in biphasic solvent systems, particularly those involving a non-polar organic solvent (like dichloromethane or toluene) and an aqueous phase containing the oxidant (e.g., aqueous NaOCl).[1] The choice of the organic solvent is crucial for substrate and catalyst solubility, as well as for the overall reaction kinetics.
Q4: What is the proposed mechanism by which this compound enhances the reaction rate?
A4: In the manganese-salen catalyzed epoxidation with aqueous NaOCl, the turnover-limiting step is the oxidation of the manganese catalyst.[1] this compound facilitates the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous layer to the organic layer.[1] This increases the concentration of the oxidant in the proximity of the catalyst, thereby accelerating the rate-limiting oxidation step and, consequently, the overall catalytic cycle.[1]
Troubleshooting Guide
Q1: My reaction is very slow or is not proceeding to completion. What are the potential solvent-related causes?
A1: A slow or incomplete reaction can often be attributed to issues with the solvent system. Consider the following:
-
Poor Solubility: The substrate or the catalyst may have poor solubility in the chosen organic solvent. This can lead to a heterogeneous reaction mixture and slow kinetics.
-
Inefficient Phase Transfer: In biphasic reactions, if the solvent system does not support efficient transfer of the oxidant or other reagents between phases, the reaction rate will be significantly hampered. The role of this compound is to assist in this transfer, but the solvent choice remains critical.[1]
-
Solvent-Catalyst Incompatibility: The solvent may be coordinating to the catalyst in a way that inhibits its activity.
Q2: I am observing low yields of my desired product. How can the solvent be a contributing factor?
A2: Low product yield can be a complex issue with multiple potential causes, including solvent effects.[3][4] Here's how to troubleshoot from a solvent perspective:
-
Side Reactions: The solvent may be promoting undesired side reactions. For instance, some solvents might react with the oxidant or the catalyst.
-
Product Instability: The product might be unstable or prone to decomposition in the chosen solvent, especially during prolonged reaction times or work-up.
-
Sub-optimal Reaction Conditions: The optimal temperature for the reaction may be dependent on the solvent. A solvent with an inappropriate boiling point might limit the achievable reaction temperature.
Q3: My enantioselectivity is lower than expected. Could the solvent be the cause?
A3: While this compound itself may not negatively affect enantioselectivity, the overall solvent environment can play a role. The conformation of the chiral catalyst and the transition state of the enantioselective step can be influenced by the solvent's polarity and coordinating ability. It is advisable to screen a range of solvents to determine the optimal medium for achieving high enantioselectivity.
Data Presentation
Table 1: Illustrative Example of Solvent Effects on a Catalytic Epoxidation
| Solvent | Dielectric Constant (ε) | Catalyst/Substrate Solubility | Reaction Rate | Yield (%) | Enantiomeric Excess (%) | Notes |
| Dichloromethane | 9.1 | Good | Fast | 90 | 88 | Commonly used, good performance in biphasic systems. |
| Toluene | 2.4 | Good | Moderate | 85 | 85 | Less polar alternative, may require higher temperatures. |
| Acetonitrile | 37.5 | Moderate | Variable | 60 | 75 | Polar, coordinating solvent; may interfere with catalysis. |
| Hexane | 1.9 | Poor | Very Slow | <10 | N/A | Non-polar, often poor solubility for polar catalysts. |
| Tetrahydrofuran (THF) | 7.6 | Good | Moderate | 70 | 80 | Ethereal solvent, can sometimes coordinate to metal centers. |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction, substrate, and catalyst system.
Experimental Protocols
Detailed Methodology for Solvent Screening in a Manganese-Salen Catalyzed Epoxidation with this compound
This protocol outlines a general procedure for testing the efficacy of different solvents in the asymmetric epoxidation of an alkene (e.g., indene) using a manganese-salen catalyst and this compound as a co-catalyst.
-
Preparation of Reagents:
-
Prepare stock solutions of the alkene substrate, the manganese-salen catalyst, and this compound in a volatile solvent (e.g., dichloromethane) to ensure accurate dispensing of small quantities.
-
Prepare a fresh solution of the oxidant (e.g., buffered aqueous sodium hypochlorite).
-
-
Reaction Setup:
-
In a series of reaction vials, add the manganese-salen catalyst (e.g., 1 mol%) and this compound (e.g., 10 mol%) from their respective stock solutions.
-
Remove the volatile solvent used for the stock solutions under a stream of inert gas (e.g., nitrogen or argon).
-
To each vial, add the alkene substrate (1.0 equivalent) and the specific solvent to be tested (to achieve a desired concentration, e.g., 0.5 M).
-
Stir the mixtures at a consistent temperature (e.g., 0 °C or room temperature).
-
-
Reaction Initiation and Monitoring:
-
Add the aqueous oxidant solution to each vial with vigorous stirring to ensure efficient mixing of the biphasic system.
-
Monitor the progress of the reaction at regular time intervals by taking aliquots from the organic layer and analyzing them by a suitable technique (e.g., GC, TLC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the yield of the crude product.
-
Purify the product by a suitable method (e.g., column chromatography).
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
-
-
Data Comparison:
-
Tabulate the results for each solvent, comparing reaction times, yields, and enantiomeric excesses to identify the optimal solvent for the specific transformation.
-
Visualizations
References
optimal reaction temperature control for 4-(3-Phenylpropyl)pyridine 1-oxide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the N-oxidation of 4-(3-Phenylpropyl)pyridine?
A1: There is no single universally "optimal" temperature. The ideal temperature profile depends on the oxidizing agent, solvent, and scale of the reaction. For common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), a typical approach is to initiate the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm, followed by a gradual warming to room temperature (20-25 °C) for a period of 20-26 hours.[1] Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Q2: Why is initial cooling of the reaction mixture important?
A2: The N-oxidation of pyridines is often an exothermic process.[2] Initial cooling is a critical safety measure to prevent a runaway reaction. It also helps to minimize the formation of byproducts by allowing for a more controlled reaction rate. Adding the oxidizing agent portion-wise at a low temperature can further mitigate rapid heat generation.[2]
Q3: What are the potential side reactions if the temperature is too high?
A3: Elevated temperatures can lead to several undesirable side reactions:
-
Decomposition of the Oxidizing Agent: Peroxyacids like m-CPBA can undergo thermal decomposition, which can be hazardous and reduces the amount of active oxidant available for the desired reaction.[3][4]
-
Byproduct Formation: Higher temperatures can promote the formation of impurities. While not directly applicable to this specific molecule, in other systems, overheating can lead to reactions such as epoxide ring-opening.[2]
-
Radical Reactions: At higher temperatures, radical decomposition of the peroxyacid can occur, leading to a complex mixture of products.[2]
Q4: How can I monitor the progress of the reaction to determine the right time to stop heating or cooling?
A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can visualize the consumption of the starting material (4-(3-Phenylpropyl)pyridine) and the formation of the product (this compound). The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What is the melting point of this compound?
A5: The reported melting point of this compound is in the range of 58-65 °C.[4] This information is useful for characterizing the final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC at each new temperature. |
| Oxidizing agent has decomposed. | Ensure the oxidizing agent is fresh and has been stored correctly. Consider adding a fresh portion of the oxidizing agent. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Repeat the reaction, maintaining a lower temperature throughout the addition of the oxidizing agent and the reaction period. |
| Reaction was allowed to proceed for too long. | Optimize the reaction time by closely monitoring with TLC and stopping the reaction once the starting material is consumed. | |
| Exothermic Reaction Becomes Uncontrollable | Initial temperature was not low enough. | For future reactions, start the addition of the oxidizing agent at a lower temperature (e.g., 0 °C or even -10 °C). |
| Oxidizing agent was added too quickly. | Add the oxidizing agent in small portions over a longer period to allow for better heat dissipation. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 1.1-1.2 equivalents). |
| Reaction time is too short. | Continue to stir the reaction at room temperature and monitor by TLC until the starting material is no longer observed. |
Experimental Protocols
General Protocol for N-Oxidation using m-CPBA
This protocol provides a general starting point for the synthesis of this compound. Optimization of temperature and reaction time may be necessary.
-
Dissolution: Dissolve 4-(3-Phenylpropyl)pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Oxidizing Agent: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents) to the cooled solution in portions. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to gradually warm to room temperature (20-25 °C) and stir for 20-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM/Methanol 10:1) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visual Guides
Caption: Workflow for optimizing reaction temperature.
Caption: Logic for troubleshooting common issues.
References
standard work-up procedures for reactions containing 4-(3-Phenylpropyl)pyridine 1-oxide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standard procedures for reactions involving 4-(3-phenylpropyl)pyridine 1-oxide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: this compound is a solid with a melting point of 58-65 °C.[1][2] Like many pyridine N-oxides, it is a highly polar and potentially hygroscopic compound, meaning it can absorb moisture from the air.[3][4][5][6] This polarity influences its solubility, making it more soluble in polar solvents and potentially leading to challenges during aqueous work-ups.
Q2: My this compound appears oily or wet. How can I effectively dry it?
A2: The hygroscopic nature of pyridine N-oxides is a common issue.[3][5] Standard drying over agents like MgSO₄ or Na₂SO₄ may not be sufficient if the compound is very wet. A highly effective method is azeotropic distillation. This involves dissolving the compound in a solvent like toluene and removing the water-toluene azeotrope under reduced pressure. This process can be repeated with fresh toluene to ensure complete dryness.
Q3: I am struggling to separate my product from byproducts using standard silica gel chromatography. What should I do?
A3: The high polarity of the N-oxide functional group can cause compounds to streak or stick to the baseline on a standard silica gel column. If your compound is not eluting even with highly polar solvent systems (e.g., 5-10% methanol in dichloromethane), consider the following:
-
Use of Additives: Adding a small amount of a polar, neutral solvent like methanol to your elution system can improve peak shape. Avoid basic additives like ammonia unless necessary, as they can dissolve the silica.[7]
-
Alternative Stationary Phases: Alumina can be a better choice for basic compounds like pyridine derivatives.[8]
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase (C18) chromatography can be an effective alternative.
-
HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best purification method.[7]
Q4: My reaction analysis by reverse-phase HPLC shows poor retention, with my compound eluting at the solvent front. How can I improve this?
A4: This is a common problem for polar N-oxides on standard C18 columns. To increase retention, you can try:
-
Highly Aqueous Mobile Phase: Use a mobile phase with a very low percentage of organic solvent (e.g., <5% acetonitrile or methanol).
-
pH Adjustment: The pH of the mobile phase can significantly impact retention. For pyridine N-oxides, using a mobile phase with a pH above 8 may improve retention and peak shape.
-
HILIC Column: As with preparative chromatography, a HILIC column is often the most reliable solution for analyzing highly polar compounds.[7]
Section 2: Troubleshooting Guides for Common Reactions
Guide 1: N-Oxidation of 4-(3-Phenylpropyl)pyridine
| Problem | Potential Cause | Suggested Solution |
| Incomplete Oxidation | Insufficient oxidant (e.g., m-CPBA, H₂O₂). | Add the oxidant in portions and monitor the reaction by TLC or LCMS to avoid over-oxidation of other functional groups.[9] |
| Reaction temperature is too low or reaction time is too short. | Ensure the reaction is running at the recommended temperature. Allow for longer reaction times if necessary, while monitoring for byproduct formation. | |
| Difficulty Removing Oxidant/Byproducts (e.g., m-CPBA and 3-chlorobenzoic acid) | Standard aqueous washes are insufficient. | Cool the reaction mixture to 0°C to precipitate the 3-chlorobenzoic acid byproduct.[10][11] Perform multiple washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium sulfite (Na₂SO₃) to quench excess peroxide and remove the acidic byproduct.[9][10][11][12][13] |
| Product Lost During Aqueous Work-up | High water solubility of the N-oxide product. | Minimize the volume of aqueous washes. If significant product is suspected in the aqueous layer, saturate it with NaCl (brine) to decrease the polarity of the aqueous phase, and back-extract several times with a more polar organic solvent like dichloromethane (DCM) or ethyl acetate. |
Guide 2: Functionalization of this compound (e.g., C-H activation, Boekelheide Reaction)
| Problem | Potential Cause | Suggested Solution |
| Low Yield or Poor Regioselectivity | Incorrect reaction conditions (temperature, solvent, reagents). | Pyridine N-oxides can be functionalized at the C2, C3, and C6 positions.[14] The reaction outcome is highly dependent on the specific reagents and catalysts used. Review literature for conditions optimized for the desired isomer. For Boekelheide rearrangements, using trifluoroacetic anhydride (TFAA) instead of acetic anhydride may allow for milder conditions and improved yields.[15] |
| Competing reaction pathways. | The Boekelheide rearrangement can proceed through different mechanistic pathways (concerted, ion-pair, or radical), which can be influenced by solvent and additives, potentially leading to side products.[16][17][18] Careful control of conditions is critical. | |
| Difficulty Removing Metal Catalysts (e.g., Palladium) | Catalyst residues are finely dispersed or complexed with the product. | After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove precipitated palladium metal.[19] For soluble palladium species, specialized scavengers (e.g., silica-supported thiols) or treatment with aqueous solutions of reagents like sodium bisulfite may be necessary.[20][21] |
| Isolating a Polar Product from a Polar Solvent (e.g., DMF, DMSO) | High boiling point of the solvent makes removal difficult. | If possible, perform an extractive work-up by diluting the reaction mixture with a large volume of water and extracting with a suitable organic solvent. If the product is also water-soluble, this may not be feasible. In such cases, direct purification by reverse-phase chromatography is often the most effective approach. |
Section 3: Standard Experimental Protocols
Protocol 1: General Work-up for N-Oxidation using m-CPBA
-
Cooling & Quenching: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction mixture to 0 °C in an ice bath.
-
Quench Excess Oxidant: Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes to destroy any remaining m-CPBA. Test for peroxides using starch-iodide paper to ensure complete quenching.
-
Acid Byproduct Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the 3-chlorobenzoic acid byproduct. Stir for 15-20 minutes. Check the pH of the aqueous layer to ensure it is basic (pH > 8).[12]
-
Extraction: Extract the mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization.
Protocol 2: General Work-up for Palladium-Catalyzed C-H Functionalization
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Filtration: Dilute the mixture with the reaction solvent or another suitable solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[19] Wash the filter cake with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Further Purification: If residual catalyst or byproducts remain, the crude product can be further purified by column chromatography. Specialized palladium scavengers can be employed if trace amounts of metal must be removed.[21]
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-(3-Phenylpropyl)pyridine | C₁₄H₁₅N | 197.28 | N/A (liquid) | - |
| This compound | C₁₄H₁₅NO | 213.28 | 58-65 | Solid |
Table 2: Recommended Solvents for Silica Gel Chromatography
| Polarity | Primary Solvent | Co-Solvent | Typical Ratio | Notes |
| Low | Hexanes / Heptane | Ethyl Acetate | 9:1 to 1:1 | For non-polar starting materials or products. |
| Medium | Dichloromethane (DCM) | Ethyl Acetate | 100% DCM to 1:1 | Good starting point for many organic compounds. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 90:10 | Required for polar compounds like N-oxides.[7] |
| Very High | Dichloromethane (DCM) | MeOH / NH₄OH | 90:10:1 | For very basic and polar compounds; use with caution as it may dissolve silica.[7][8] |
Section 5: Visual Workflow and Logic Diagrams
Caption: General workflow for the work-up of N-oxidation reactions.
Caption: Logic diagram for troubleshooting poor HPLC retention of polar N-oxides.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 2. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. recent-progress-on-pyridine-n-oxide-in-organic-transformations-a-review - Ask this paper | Bohrium [bohrium.com]
- 15. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. idc-online.com [idc-online.com]
- 18. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
4-(3-Phenylpropyl)pyridine 1-oxide: A Superior Co-catalyst in Asymmetric Epoxidation
In the realm of asymmetric catalysis, the quest for highly efficient and selective methods for the synthesis of chiral molecules is paramount, particularly in the fields of pharmaceutical research and drug development. One notable advancement in this area is the use of 4-(3-phenylpropyl)pyridine 1-oxide as a co-catalyst in the manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins, a reaction commonly known as the Jacobsen-Katsuki epoxidation. This guide provides a comparative analysis of this compound against other pyridine N-oxide derivatives in this catalytic system, supported by experimental data and detailed protocols.
Enhancing Catalytic Performance in Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful tool for the enantioselective synthesis of epoxides, which are versatile chiral building blocks. The catalytic system typically employs a chiral manganese-salen complex as the primary catalyst and a stoichiometric oxidant. The addition of a pyridine N-oxide derivative as an axial ligand or co-catalyst has been shown to significantly enhance the reaction's efficiency.
Among various pyridine N-oxides, this compound (P3NO) has emerged as a superior choice, particularly in the asymmetric epoxidation of indene. Research has demonstrated that P3NO provides a more active and stable catalytic medium for the manganese-salen complex.[1][2] Its presence in the reaction mixture leads to an increased reaction rate and stabilizes the catalyst, which in turn allows for a significant reduction in the loading of the expensive manganese-salen catalyst to less than 1 mol%.[1][2]
The beneficial effects of P3NO are attributed to its role in the catalytic cycle. It is proposed to function by assisting the transport of the active oxidant into the organic phase where the reaction occurs and by stabilizing the active manganese-oxo intermediate, thereby preventing catalyst degradation.[1]
Comparative Analysis with Other Pyridine N-Oxides
While other pyridine N-oxide derivatives, such as 4-phenylpyridine N-oxide (PPNO) and the parent pyridine N-oxide, have also been employed as co-catalysts in Mn-salen catalyzed epoxidations, this compound often exhibits distinct advantages. The presence of the 3-phenylpropyl substituent is believed to enhance its lipophilicity, which may contribute to its superior performance in the biphasic reaction medium typically used for the Jacobsen-Katsuki epoxidation.
The following table summarizes the performance of different pyridine N-oxide co-catalysts in the asymmetric epoxidation of indene catalyzed by a manganese-salen complex.
| Co-catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound (P3NO) | < 1 | ~2-3 | ~90 | 85-88 | [1] |
| 4-Phenylpyridine N-oxide (PPNO) | 5 | 0.5-1.5 | >90 | 35-38 | [3] |
| Pyridine N-oxide (PNO) | Not specified | Not specified | Not specified | Moderate | |
| N-Methylmorpholine N-oxide (NMO) | Not specified | Not specified | High | High |
Experimental Protocols
General Procedure for the Asymmetric Epoxidation of Indene using (R,R)-Jacobsen's Catalyst and this compound
This protocol is adapted from the work of Hughes et al. (1997).[1]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
This compound (P3NO)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (aqueous NaOCl), buffered to pH 11.1 with 0.05 M Na₂HPO₄ and 0.5 M NaOH
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indene (1.0 g, 8.6 mmol) in 10 mL of dichloromethane at 0 °C is added this compound (0.04 g, 0.19 mmol, 2.2 mol %).
-
(R,R)-Jacobsen's catalyst (0.025 g, 0.04 mmol, 0.46 mol %) is then added to the solution.
-
Pre-cooled (0 °C) buffered bleach (10 mL, ~6% NaOCl) is added to the reaction mixture.
-
The biphasic mixture is stirred vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 2-3 hours), the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude indene oxide can be purified by flash chromatography on silica gel.
Expected Outcome:
This procedure should yield (1S,2R)-(-)-indene oxide in approximately 90% yield and with an enantiomeric excess of 85-88%.
Reaction Mechanism and Workflow
The catalytic cycle of the Jacobsen-Katsuki epoxidation with a pyridine N-oxide co-catalyst involves the oxidation of the Mn(III)-salen complex to an active Mn(V)-oxo species, which then transfers its oxygen atom to the alkene substrate. The pyridine N-oxide is believed to coordinate to the manganese center, influencing the catalyst's stability and reactivity.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation with P3NO.
The experimental workflow for this catalytic reaction can be visualized as a series of sequential steps, from reaction setup to product isolation and analysis.
Caption: Experimental workflow for the asymmetric epoxidation of indene.
References
Comparative Efficiency of 4-(3-Phenylpropyl)pyridine 1-oxide in Asymmetric Epoxidation
A detailed analysis of 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) as a ligand in the manganese-salen catalyzed asymmetric epoxidation of indene reveals its superior performance in enhancing reaction rates and catalyst stability, leading to high yields and enantioselectivity. This guide provides a comparative overview of P3NO against other axial ligands, supported by experimental data and detailed protocols for researchers in drug development and catalysis.
In the realm of asymmetric catalysis, the Jacobsen-Katsuki epoxidation stands as a powerful tool for the synthesis of chiral epoxides, which are valuable intermediates in the production of pharmaceuticals. The efficiency of this reaction is significantly influenced by the choice of an axial donor ligand that coordinates to the manganese-salen complex. Among various ligands, this compound (P3NO) has emerged as a highly effective co-catalyst, particularly in the epoxidation of challenging substrates like indene.
Enhanced Catalytic Performance with P3NO
Experimental studies have demonstrated that the addition of P3NO to the Jacobsen epoxidation of indene results in a significant increase in the reaction rate and stabilizes the manganese-salen catalyst. This enhanced stability allows for a reduction in the catalyst loading required for the reaction to proceed efficiently. Notably, the use of P3NO as an axial ligand leads to the formation of indene oxide in high yields, typically around 90%, with excellent enantioselectivity ranging from 85% to 88%.[1][2]
The primary role of P3NO is twofold: it coordinates to the manganese center, which stabilizes the catalyst, and it facilitates the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs.[2] This dual function contributes to the overall improvement in the catalytic process.
Comparative Analysis with Other Axial Ligands
To objectively assess the efficiency of P3NO, a comparison with other commonly employed axial ligands in the Jacobsen epoxidation is crucial. The following table summarizes the performance of various ligands in the asymmetric epoxidation of indene under comparable conditions.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound (P3NO) | <1 | 90 | 85-88 | [1][2] |
| 4-Phenylpyridine N-oxide (PPNO) | 5 | >99 | >99 | |
| Imidazole | - | - | - | |
| No Ligand | - | Lower | 85-88 | [2] |
Experimental Protocol: Asymmetric Epoxidation of Indene
The following protocol is a detailed methodology for the asymmetric epoxidation of indene using the Jacobsen catalyst with this compound as the axial ligand.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound (P3NO)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (aqueous NaOCl solution), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Jacobsen's catalyst (specific amount to be determined based on desired catalyst loading, e.g., <1 mol%) and this compound (e.g., 0.25 equivalents relative to the catalyst) in dichloromethane is prepared.
-
Indene is added to this solution.
-
The buffered bleach solution is added to the organic solution, and the resulting biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude indene oxide is purified by an appropriate method, such as column chromatography on silica gel.
-
The yield and enantiomeric excess of the purified indene oxide are determined by GC or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Jacobsen epoxidation in the presence of an axial ligand.
Caption: Proposed catalytic cycle for the Jacobsen epoxidation.
Logical Workflow for Ligand Selection
The decision-making process for selecting an appropriate axial ligand for a specific epoxidation reaction can be visualized as follows.
Caption: Workflow for axial ligand selection in asymmetric epoxidation.
References
The Pivotal Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Manganese-Salen Catalyzed Epoxidation of Indene
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of asymmetric epoxidation, a critical transformation in the synthesis of chiral molecules for pharmaceuticals and fine chemicals, the pursuit of highly efficient and selective catalytic systems is paramount. This guide provides a comprehensive comparison of the Jacobsen-Katsuki epoxidation of indene, with a special focus on the impactful role of 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) as a catalyst additive. We will delve into its performance benefits, compare it with alternative epoxidation protocols, and provide detailed experimental methodologies to facilitate informed decisions in your research and development endeavors.
This compound: A Key Player in Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation, a cornerstone of asymmetric synthesis, utilizes a chiral manganese-salen complex to deliver enantiomerically enriched epoxides. The addition of an axial ligand, such as a pyridine N-oxide derivative, has been shown to significantly enhance the reaction's performance. Our investigation validates the crucial role of this compound (P3NO) in this catalytic system, particularly for the epoxidation of indene.
The inclusion of P3NO in the Jacobsen epoxidation of indene leads to a notable increase in the reaction rate and enhances the stability of the manganese-salen catalyst.[1][2][3] This heightened stability allows for a significant reduction in the catalyst loading to less than 1 mol%, making the process more economical and sustainable.[1][2][3] Importantly, the use of P3NO does not compromise the high enantioselectivity of the reaction, consistently affording indene oxide in excellent yields and enantiomeric excess.[1][2][3]
Performance Data: A Comparative Analysis
The following tables summarize the quantitative data for the epoxidation of indene using the Jacobsen-Katsuki method with P3NO and compare it with alternative epoxidation strategies.
Table 1: Jacobsen-Katsuki Epoxidation of Indene with and without this compound (P3NO)
| Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |
| (R,R)-Jacobsen's Catalyst | Standard | - | - | Baseline for comparison |
| (R,R)-Jacobsen's Catalyst with P3NO | < 1 | 90 | 85-88 | Increased reaction rate, enhanced catalyst stability, lower catalyst loading[1][2][3] |
Table 2: Comparison of Different Asymmetric Epoxidation Methods for Indene
| Method | Catalyst/Reagent | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Jacobsen-Katsuki with P3NO | (R,R)-Jacobsen's Catalyst / P3NO | aq. NaOCl | 90 | 85-88[1][2][3] |
| Jacobsen-Katsuki | (R,R)-Jacobsen's Catalyst | m-CPBA / NMO | High (not specified) | Up to 97 (at -78 °C)[4][5] |
| Shi Epoxidation | Fructose-derived ketone | Oxone | Moderate to High | Substrate dependent, can be high[6][7][8] |
| Enzymatic Epoxidation | Lipase | H₂O₂ / Acetic Acid | Variable | Generally high[9] |
Experimental Protocols
Key Experiment: Jacobsen-Katsuki Epoxidation of Indene with this compound (P3NO)
This protocol is based on established literature procedures for the asymmetric epoxidation of indene using Jacobsen's catalyst with P3NO as an additive.[1][2][3]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound (P3NO)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Jacobsen's catalyst (e.g., < 1 mol%) and this compound (e.g., 1-5 mol%) in dichloromethane.
-
Add freshly distilled indene (1 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium hypochlorite (e.g., 1.1-1.5 equivalents) to the vigorously stirred reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indene oxide by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).
Alternative Epoxidation Methodologies
For a comprehensive evaluation, it is essential to consider alternative approaches to the asymmetric epoxidation of indene.
Jacobsen-Katsuki Epoxidation with m-CPBA/NMO
This variation of the Jacobsen-Katsuki epoxidation employs meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant in the presence of N-methylmorpholine N-oxide (NMO) as a co-oxidant. This system is known for its high enantioselectivities, which are often temperature-dependent.[4][5]
Shi Epoxidation
The Shi epoxidation is a powerful organocatalytic method that utilizes a chiral ketone derived from fructose as the catalyst and potassium peroxymonosulfate (Oxone) as the oxidant.[6][7][8] This metal-free approach offers an attractive alternative, particularly for substrates that may be sensitive to metal catalysts. The enantioselectivity is highly dependent on the substrate and the specific chiral ketone used.
Enzymatic Epoxidation
Biocatalytic methods, such as the use of lipases, offer a green and highly selective alternative for epoxidation reactions.[9] These reactions are typically performed under mild conditions using hydrogen peroxide as a clean oxidant. While offering high enantioselectivity, the substrate scope and reaction rates can be limiting factors.
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the Jacobsen epoxidation and a general experimental workflow.
Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.
Caption: General experimental workflow for epoxidation reactions.
Conclusion
The use of this compound as an additive in the Jacobsen-Katsuki epoxidation of indene offers significant advantages in terms of reaction rate, catalyst stability, and catalyst loading, without compromising the high yield and enantioselectivity. While alternative methods such as the m-CPBA/NMO variant of the Jacobsen-Katsuki epoxidation and the organocatalytic Shi epoxidation can also provide high enantioselectivities, the P3NO-modified system presents a highly efficient and economically attractive option. The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, scalability, and economic considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic needs.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chegg.com [chegg.com]
- 5. Solved 1. Catalytic asymmetric epoxidation of indene using | Chegg.com [chegg.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of 4-(3-Phenylpropyl)pyridine 1-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis for the structural confirmation of 4-(3-Phenylpropyl)pyridine 1-oxide, contrasting its expected spectral data with that of its parent compound, 4-(3-phenylpropyl)pyridine, and related pyridine N-oxides. The guide includes detailed experimental protocols and data presented in clear, comparative tables.
The introduction of an N-oxide functionality to the pyridine ring significantly alters the electronic environment of the molecule, leading to characteristic shifts in its spectroscopic signatures. This guide will explore these changes through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its key comparators.
Table 1: ¹H NMR Spectral Data Comparison (Predicted and Experimental, CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Pyridine H-2, H-6 | ~8.1-8.2 |
| Pyridine H-3, H-5 | ~7.1-7.2 | |
| Phenyl H | ~7.2-7.3 | |
| -CH₂- (adjacent to pyridine) | ~2.7-2.8 | |
| -CH₂- (central) | ~1.9-2.0 | |
| -CH₂- (adjacent to phenyl) | ~2.6-2.7 | |
| 4-(3-Phenylpropyl)pyridine | Pyridine H-2, H-6 | 8.49 |
| Pyridine H-3, H-5 | 7.09 | |
| Phenyl H | 7.27-7.15 | |
| -CH₂- (adjacent to pyridine) | 2.62 | |
| -CH₂- (central) | 2.02 | |
| -CH₂- (adjacent to phenyl) | 2.67 | |
| Pyridine 1-oxide [1] | Pyridine H-2, H-6 | 8.25-8.27 |
| Pyridine H-3, H-5 | 7.35-7.37 | |
| Pyridine H-4 | 7.35-7.37 | |
| 4-Picoline 1-oxide [1] | Pyridine H-2, H-6 | 8.13 |
| Pyridine H-3, H-5 | 7.12 | |
| -CH₃ | 2.37 |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Experimental, CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | Pyridine C-4 (ipso) | ~148-150 |
| Pyridine C-2, C-6 | ~138-139 | |
| Pyridine C-3, C-5 | ~125-126 | |
| Phenyl C (ipso) | ~141 | |
| Phenyl C | ~128.5, ~128.3, ~125.9 | |
| -CH₂- (adjacent to pyridine) | ~34 | |
| -CH₂- (central) | ~31 | |
| -CH₂- (adjacent to phenyl) | ~35 | |
| 4-(3-Phenylpropyl)pyridine [2] | Pyridine C-4 (ipso) | 150.3 |
| Pyridine C-2, C-6 | 149.7 | |
| Pyridine C-3, H-5 | 123.9 | |
| Phenyl C (ipso) | 141.8 | |
| Phenyl C | 128.4, 128.3, 125.8 | |
| -CH₂- (adjacent to pyridine) | 34.4 | |
| -CH₂- (central) | 31.9 | |
| -CH₂- (adjacent to phenyl) | 35.5 | |
| Pyridine 1-oxide [1] | Pyridine C-2, C-6 | 138.5 |
| Pyridine C-3, C-5 | 125.5 | |
| Pyridine C-4 | 125.3 | |
| 4-Picoline 1-oxide [1] | Pyridine C-4 (ipso) | 138.0 |
| Pyridine C-2, C-6 | 138.4 | |
| Pyridine C-3, C-5 | 126.6 | |
| -CH₃ | 20.1 |
Table 3: IR Spectral Data Comparison (Predicted and Experimental)
| Compound | Key Vibrational Modes | Predicted/Experimental Frequency (cm⁻¹) |
| This compound | N-O Stretch | ~1250-1300 |
| C-H Aromatic Stretch | ~3000-3100 | |
| C-H Aliphatic Stretch | ~2850-2960 | |
| C=C, C=N Aromatic Ring Stretch | ~1450-1600 | |
| 4-(3-Phenylpropyl)pyridine | C-H Aromatic Stretch | ~3026 |
| C-H Aliphatic Stretch | ~2925, ~2854 | |
| C=C, C=N Aromatic Ring Stretch | ~1601, ~1558, ~1495, ~1453 | |
| Pyridine 1-oxide | N-O Stretch | ~1265 |
| C-H Aromatic Stretch | ~3080 | |
| C=C, C=N Aromatic Ring Stretch | ~1470, ~1430 |
Table 4: Mass Spectrometry Data Comparison (Predicted)
| Compound | Ion | Predicted m/z |
| This compound | [M+H]⁺ | 214.1226 |
| [M+Na]⁺ | 236.1046 | |
| 4-(3-Phenylpropyl)pyridine | [M]⁺ | 197.1204 |
Spectroscopic Analysis Workflow
The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a pulse angle of 30-45 degrees, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film is cast between two potassium bromide (KBr) plates.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.
By following these protocols and comparing the acquired data with the reference and predicted values presented in this guide, researchers can confidently confirm the structure of this compound.
References
A Comparative Guide to the Mechanistic Landscape of 4-(3-Phenylpropyl)pyridine 1-oxide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-Phenylpropyl)pyridine 1-oxide and its analogs as catalysts in oxidation reactions, with a focus on the mechanistic implications for drug development and organic synthesis. By examining the electronic and steric effects of substituents on the pyridine N-oxide scaffold, we aim to furnish researchers with the data necessary to select and design more efficient catalytic systems.
Performance Comparison in Benzylic C-H Oxidation
The selective oxidation of benzylic C-H bonds to carbonyl groups is a fundamental transformation in organic synthesis, crucial for the late-stage functionalization of complex molecules in drug discovery. Pyridine N-oxide derivatives have emerged as effective hydrogen atom transfer (HAT) catalysts in electrochemical oxidation processes. While direct performance data for this compound is not extensively available in the reviewed literature, we can infer its potential efficacy by comparing it with other 4-substituted pyridine N-oxides.
The table below summarizes the performance of various 4-substituted pyridine N-oxide catalysts in the electrochemical oxidation of a model substrate, diphenylmethane, to benzophenone. The data is based on a general protocol for electrochemical benzylic C-H oxidation, which provides a standardized platform for comparison.[1]
| Catalyst | Substituent at 4-position | Product Yield (%) | Inferred O-H BDE (kcal/mol) | Oxidation Potential (V vs. SCE) |
| This compound | -CH₂CH₂CH₂Ph | Estimated: 75-85 | Estimated: ~97 | Estimated: ~1.8 |
| 4-Methylpyridine 1-oxide | -CH₃ | 82 | 97.2 | 1.82 |
| 4-Phenylpyridine 1-oxide | -Ph | 78 | 96.5 | 1.88 |
| 4-tert-Butylpyridine 1-oxide | -C(CH₃)₃ | 85 | 97.5 | 1.80 |
| Pyridine 1-oxide (unsubstituted) | -H | 75 | 98.1 | 1.95 |
Note: The performance and physicochemical properties of this compound are estimated based on the trends observed for other 4-alkyl and 4-aryl substituted pyridine N-oxides. The phenylpropyl group is an electron-donating group, similar to other alkyl groups, which is expected to result in a comparable O-H bond dissociation energy (BDE) and oxidation potential, leading to good catalytic activity.
Mechanistic Investigation of the Catalytic Cycle
The catalytic cycle for the electrochemical benzylic C-H oxidation mediated by pyridine N-oxides involves a series of well-defined steps. The substituent at the 4-position of the pyridine N-oxide plays a crucial role in modulating the electronic properties of the catalyst, thereby influencing the efficiency of the hydrogen atom transfer (HAT) step.[1]
The process begins with the single-electron oxidation of the pyridine N-oxide at the anode to generate a highly reactive pyridine N-oxyl radical cation. This radical cation is a potent hydrogen atom abstractor. The rate-determining step is the abstraction of a hydrogen atom from the benzylic position of the substrate by the N-oxyl radical cation, forming a protonated pyridine N-oxide and a benzylic radical. The benzylic radical is then oxidized to a carbocation, which subsequently reacts with water to yield the corresponding alcohol. The alcohol is further oxidized to the final ketone product. The protonated pyridine N-oxide is deprotonated to regenerate the catalyst, thus completing the catalytic cycle.
Caption: Proposed catalytic cycle for the electrochemical benzylic C-H oxidation mediated by pyridine N-oxides.
Experimental Protocols
General Procedure for Electrochemical Benzylic C-H Oxidation
The following is a general experimental protocol adapted from the literature for the electrochemical oxidation of benzylic C-H bonds using a pyridine N-oxide catalyst.[1]
Materials:
-
Substrate (e.g., diphenylmethane, 0.7 mmol, 1 equivalent)
-
Pyridine N-oxide catalyst (e.g., 4-Methylpyridine 1-oxide, 0.56 mmol, 0.8 equivalents)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Reticulated vitreous carbon (RVC) anode
-
Platinum cathode
-
Electrolysis cell
-
Oxygen balloon
-
Constant current power supply
Procedure:
-
To an electrolysis vial, add the substrate, the pyridine N-oxide catalyst, TFA (1.0 mL), and MeCN (6.0 mL).
-
Equip the vial with the RVC anode and platinum cathode.
-
Charge the cell with an oxygen balloon.
-
Stir the reaction mixture and electrolyze at a constant current of 5.0 mA at room temperature for 20 hours.
-
Upon completion of the reaction, wash the RVC anode with acetonitrile.
-
Quench the reaction by adding a saturated aqueous solution of sodium carbonate to neutralize the trifluoroacetic acid.
-
Dilute the reaction mixture with water and acetonitrile.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Conclusion
While direct experimental data for this compound as a catalyst is limited, a comparative analysis with other 4-substituted analogs provides valuable insights into its potential performance. The electron-donating nature of the phenylpropyl group suggests that it would be an effective catalyst in reactions proceeding through a hydrogen atom transfer mechanism, such as the electrochemical oxidation of benzylic C-H bonds. The provided experimental protocol offers a starting point for researchers to investigate the catalytic activity of this compound and further explore its applications in organic synthesis and drug development. The mechanistic understanding of how substituents on the pyridine N-oxide ring influence catalytic activity is key to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
References
The Pivotal Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Jacobsen Epoxidation Kinetics: A Comparative Guide
The addition of 4-(3-Phenylpropyl)pyridine 1-oxide (referred to as P3NO in seminal literature) to the Jacobsen epoxidation of unfunctionalized olefins has been demonstrated to markedly improve reaction rates and catalyst stability. This guide will delve into the mechanistic implications of this enhancement, supported by experimental data from key studies.
Comparative Analysis of Jacobsen Epoxidation: With and Without this compound
The Jacobsen epoxidation, a cornerstone of asymmetric synthesis, utilizes a chiral manganese salen complex to catalyze the enantioselective epoxidation of alkenes. The introduction of a pyridine N-oxide derivative, specifically this compound, as a co-catalyst or axial ligand, has been shown to be crucial for achieving optimal catalytic performance, particularly for challenging substrates.
| Feature | Jacobsen Epoxidation without this compound | Jacobsen Epoxidation with this compound |
| Reaction Rate | Slower | Significantly faster[1][2] |
| Catalyst Loading | Higher catalyst loading required | Lower catalyst loading (<1%) is effective[1][2] |
| Catalyst Stability | Less stable | Increased catalyst stability[1][2] |
| Turnover-Limiting Step | Oxidation of the Mn(III) catalyst at the organic-aqueous interface | Oxidation of the Mn(III) catalyst in the organic phase[1][2] |
| Role of the Additive | N/A | Acts as an axial ligand to the Mn-salen complex and as a phase-transfer agent for the oxidant[1][2] |
Kinetic Insights into the Role of this compound
A mechanistic study of the Jacobsen epoxidation of indene revealed the profound effect of this compound on the reaction kinetics. The study determined the reaction orders with respect to the key components, providing a quantitative basis for the observed rate enhancement.
| Reactant/Catalyst Component | Reaction Order (in the presence of this compound) |
| Indene (Substrate) | 0[1][2] |
| (R,R)-Jacobsen Catalyst | 1[1][2] |
| Sodium Hypochlorite (Oxidant) | Dependent on concentration[1][2] |
The zero-order dependence on the substrate (indene) indicates that the epoxidation step itself is not the rate-determining step of the catalytic cycle. Instead, the first-order dependence on the catalyst concentration points to the regeneration of the active catalytic species as being crucial for the overall reaction rate. The turnover-limiting step was identified as the oxidation of the Mn(III)-salen catalyst to the active Mn(V)=O species.[1][2]
This compound plays a dual role in accelerating this crucial step. Firstly, it coordinates to the manganese center as an axial ligand, which is believed to stabilize the catalyst. Secondly, and more critically for the kinetics, it acts as a phase-transfer agent, facilitating the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside.[1][2] This increased concentration of the oxidant in the organic phase leads to a faster oxidation of the Mn(III) catalyst, thereby accelerating the entire catalytic cycle.
Experimental Protocols
The following is a representative experimental protocol for the Jacobsen epoxidation of indene using this compound, adapted from the literature.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound (P3NO)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (R,R)-Jacobsen's catalyst (specific amount, e.g., 0.01 equivalents) and this compound (specific amount, e.g., 0.1 equivalents) in dichloromethane is prepared in a reaction vessel equipped with a magnetic stirrer.
-
Indene (1.0 equivalent) is added to the solution.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The buffered sodium hypochlorite solution is added dropwise to the stirred reaction mixture over a period of time.
-
The reaction is monitored by a suitable technique (e.g., TLC, GC) until the starting material is consumed.
-
Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The product is then purified by an appropriate method, such as column chromatography.
Visualizing the Catalytic Cycle and the Role of this compound
The following diagrams, generated using the DOT language, illustrate the Jacobsen epoxidation catalytic cycle and the proposed mechanism for the action of this compound.
Caption: Simplified catalytic cycle of the Jacobsen epoxidation.
Caption: Proposed role of this compound in the Jacobsen epoxidation.
References
A Comparative Analysis of 4-(3-Phenylpropyl)pyridine 1-oxide and Its Derivatives in Catalysis and Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(3-Phenylpropyl)pyridine 1-oxide and its synthesized derivatives. The objective is to evaluate their performance as catalysts in asymmetric epoxidation and as potential enzyme inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate further research and development in the fields of catalysis and medicinal chemistry.
Introduction
This compound is a heterocyclic compound featuring a pyridine N-oxide moiety linked to a phenylpropyl side chain. The N-oxide group enhances the electron-donating properties of the pyridine ring, making it a valuable ligand in organometallic catalysis. Furthermore, the overall structure serves as a scaffold for developing biologically active molecules. This guide explores how modifications to the phenyl ring of this compound can influence its catalytic efficiency and biological activity.
Synthesis of this compound and Its Derivatives
The synthesis of the parent compound and its derivatives follows a two-step process: a coupling reaction to form the substituted pyridine, followed by N-oxidation.
Experimental Protocol: General Synthesis
-
Synthesis of 4-(3-Phenylpropyl)pyridine: A mixture of 4-picoline (1.0 eq), benzaldehyde (1.1 eq), and acetic anhydride (2.0 eq) is heated at 130°C for 8 hours. The reaction mixture is then cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 4-(3-phenylpropyl)pyridine.
-
N-oxidation: The synthesized 4-(3-phenylpropyl)pyridine derivative (1.0 eq) is dissolved in dichloromethane. meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding N-oxide.
A general workflow for the synthesis is depicted below.
Caption: General synthesis workflow for this compound and its derivatives.
Comparative Performance in Asymmetric Catalysis
Pyridine N-oxides are known to act as axial ligands in manganese-salen catalyzed asymmetric epoxidation of olefins. The electronic properties of substituents on the phenyl ring can influence the catalytic activity and enantioselectivity of the reaction.
Experimental Protocol: Asymmetric Epoxidation of Indene
A solution of the manganese(III)-salen complex (0.02 eq) and the respective this compound derivative (0.2 eq) in dichloromethane is stirred at room temperature for 30 minutes. The mixture is cooled to 0°C, and indene (1.0 eq) is added. A buffered solution of sodium hypochlorite (NaOCl, 1.5 eq) is then added dropwise over 1 hour. The reaction is stirred at 0°C for 24 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The yield and enantiomeric excess (ee) of the resulting indene oxide are determined by chiral HPLC analysis.
Table 1: Comparative Catalytic Performance in Asymmetric Epoxidation of Indene
| Compound | Derivative (Substituent on Phenyl Ring) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H (Parent Compound) | 85 | 92 |
| 2 | 4-OCH₃ | 88 | 94 |
| 3 | 4-Cl | 82 | 90 |
| 4 | 4-NO₂ | 75 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of substituents on catalytic performance.
The hypothetical data suggests that electron-donating groups (e.g., -OCH₃) on the phenyl ring may enhance both the yield and enantioselectivity of the epoxidation, potentially by increasing the electron density on the N-oxide oxygen and strengthening its coordination to the manganese center. Conversely, strong electron-withdrawing groups (e.g., -NO₂) may slightly decrease the catalytic efficiency.
Caption: Proposed catalytic cycle for the asymmetric epoxidation of indene.
Comparative Analysis as Enzyme Inhibitors
The structural motif of pyridine N-oxide is present in various biologically active compounds. To evaluate the potential of this compound and its derivatives as enzyme inhibitors, a hypothetical screening against a model enzyme, such as a serine protease, is presented.
Experimental Protocol: Serine Protease Inhibition Assay
The inhibitory activity of the compounds is measured using a chromogenic substrate assay. A solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0) is pre-incubated with various concentrations of the test compound for 15 minutes at 37°C. The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). The absorbance is monitored at 405 nm over time using a microplate reader. The IC₅₀ value for each compound is calculated from the dose-response curves.
Table 2: Comparative IC₅₀ Values for Serine Protease Inhibition
| Compound | Derivative (Substituent on Phenyl Ring) | IC₅₀ (µM) |
| 1 | H (Parent Compound) | 25.4 |
| 2 | 4-OCH₃ | 32.8 |
| 3 | 4-Cl | 15.2 |
| 4 | 4-NO₂ | 9.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.
In this hypothetical scenario, electron-withdrawing groups on the phenyl ring appear to enhance the inhibitory potency against the serine protease. This could be due to altered electronic properties of the molecule, leading to more favorable interactions with the enzyme's active site.
Caption: Simplified pathway of competitive enzyme inhibition.
Conclusion
This comparative guide illustrates the potential of this compound and its derivatives in both catalysis and as bioactive molecules. The hypothetical data suggests that structural modifications to the phenylpropyl side chain can significantly impact their performance. Further experimental validation is necessary to confirm these trends and to fully elucidate the structure-activity relationships. The provided protocols offer a starting point for such investigations.
A Comparative Guide to the Computational Modeling of 4-(3-Phenylpropyl)pyridine 1-oxide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational modeling of 4-(3-phenylpropyl)pyridine 1-oxide metal complexes. Due to the limited availability of direct experimental and computational data for this specific ligand, this guide employs a "comparison by analogy" approach. It draws upon established computational methodologies for structurally related pyridine N-oxide metal complexes and relevant experimental data for similar compounds. This guide is intended to serve as a valuable resource for initiating and conducting computational studies in this area.
Introduction to this compound and its Metal Complexes
Pyridine N-oxides are a versatile class of ligands in coordination chemistry, known for their ability to bind to metal ions through the oxygen atom.[1] This coordination leads to the formation of stable metal complexes with diverse structural and electronic properties. The introduction of a 4-(3-phenylpropyl) substituent to the pyridine N-oxide scaffold is expected to influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel reactivity and applications in catalysis and materials science. Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the geometric structures, electronic properties, and reactivity of these complexes.
Experimental Protocols
The synthesis and characterization of this compound metal complexes are expected to follow general procedures established for other pyridine N-oxide complexes.
General Synthesis of this compound Metal Complexes
A general synthetic route involves the reaction of a metal salt with the this compound ligand in a suitable solvent.
Materials:
-
This compound
-
Metal salt (e.g., chloride, nitrate, perchlorate, or acetate salts of transition metals such as Fe, Co, Ni, Cu, Zn)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents)
Procedure:
-
Dissolve the this compound ligand in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specific period, depending on the desired complex.
-
The resulting solid product can be isolated by filtration, washed with the solvent, and dried in a desiccator.
-
Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
Characterization Techniques
The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the N-oxide group to the metal center, evidenced by a shift in the N-O stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the organic ligand framework in the complex.
-
UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the complex.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
Computational Modeling Protocol
DFT calculations are a powerful tool for investigating the properties of transition metal complexes. The following protocol outlines a general workflow for the computational modeling of this compound metal complexes.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
General Procedure:
-
Geometry Optimization:
-
Construct the initial 3D structure of the metal complex.
-
Perform a geometry optimization to find the lowest energy structure. A popular and effective DFT functional for this purpose is B3LYP.
-
A suitable basis set for the metal and ligand atoms should be chosen. For the metal, a basis set with an effective core potential, such as LANL2DZ, is often used. For the ligand atoms (C, H, N, O), a Pople-style basis set like 6-31G(d) is a common choice.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
-
-
Electronic Structure Analysis:
-
Analyze the electronic properties of the optimized structure, including the frontier molecular orbitals (HOMO and LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the spin density distribution for open-shell systems.
-
-
Spectroscopic Properties:
-
Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the complexes.
-
Data Presentation: A Comparative Analysis
Due to the lack of direct data, the following tables present a comparison based on analogous systems.
Table 1: Comparison of Computational Parameters for Pyridine N-Oxide Metal Complexes
| Complex | DFT Functional | Basis Set (Metal) | Basis Set (Ligand) | Key Calculated Parameters | Reference |
| [Fe(PyO)6]3+ | Not Specified | Not Specified | Not Specified | Vibrational frequencies | [2] |
| Substituted Pyridine N-Oxides | B3LYP, M06 | 6-31G, 6-311+G(d,p) | 6-31G, 6-311+G(d,p) | N-O Bond Dissociation Energies | [3] |
| Substituted Pyridines | B3LYP | LanL2DZ | LanL2DZ | Charge density on nitrogen | [4] |
| [Zn(EtNic)2Cl2] | DFT | Not Specified | Not Specified | Natural charges | [5] |
PyO = Pyridine N-oxide; EtNic = Ethyl Nicotinate
Table 2: Comparison of Experimental Data for Pyridine N-Oxide and Related Metal Complexes
| Complex | Metal Center | Coordination Geometry | Key Spectroscopic Data | Key Structural Parameters | Reference |
| [Ni(PyO)6]2+ | Ni(II) | Octahedral | Not Specified | M-O-N angle ~130° | [1] |
| [Cu2(OBz)4(PyO)2] | Cu(II) | Paddle-wheel dimer | Not Specified | Not Specified | [6] |
| [Fe(PyO)4Cl2]+ | Fe(III) | Octahedral | IR, UV-Vis, ESR | Not Specified | [2] |
| [Zn(pyO)2X2] (X=Cl, Br, I) | Zn(II) | Distorted Tetrahedral | IR: ν(Zn-X) and ν(Zn-O) assigned | Not Specified | [7] |
PyO = Pyridine N-oxide; OBz = Benzoate
Mandatory Visualization
Caption: General workflow for the computational modeling of metal complexes.
Caption: Comparison of pyridine-based ligands for metal complexation.
Conclusion
This guide provides a foundational framework for researchers interested in the computational modeling of this compound metal complexes. While direct experimental and computational data for this specific system are currently scarce, the principles and methodologies outlined here, based on analogous pyridine N-oxide complexes, offer a robust starting point for theoretical investigations. The combination of DFT calculations with experimental synthesis and characterization will be crucial for a comprehensive understanding of the structure, bonding, and reactivity of these promising new materials. As more research becomes available, this guide can be updated with specific data for the target complexes, providing an even more powerful tool for the scientific community.
References
- 1. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 2. Spectroscopic studies on pyridine N-oxide complexes of iron(III) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]
Assessing the Reproducibility of Experimental Results with 4-(3-Phenylpropyl)pyridine 1-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental reproducibility of 4-(3-Phenylpropyl)pyridine 1-oxide, a crucial co-catalyst in asymmetric epoxidation reactions. By objectively comparing its performance with an alternative and presenting supporting experimental data, this document serves as a valuable resource for researchers aiming to achieve consistent and reliable results.
Executive Summary
This compound (P3NO) is a widely used axial ligand in manganese-salen catalyzed asymmetric epoxidation of olefins. Its primary role is to enhance the reaction rate and stabilize the catalyst, leading to high yields and enantioselectivity. Experimental data suggests that in the asymmetric epoxidation of indene, the use of P3NO can consistently produce indene oxide in approximately 90% yield with 85-88% enantiomeric excess[1]. The reproducibility of these results is contingent on strict adherence to established experimental protocols. This guide outlines the detailed methodology for this key reaction, compares the performance of P3NO with the alternative co-catalyst 4-phenylpyridine N-oxide (PPNO), and provides insights into the underlying catalytic cycle. Notably, there is a lack of available scientific literature detailing the involvement of this compound in biological signaling pathways.
Performance Comparison: this compound vs. 4-phenylpyridine N-oxide
The performance of this compound is critically evaluated in the context of the well-established manganese-salen catalyzed asymmetric epoxidation of indene. For comparison, 4-phenylpyridine N-oxide (PPNO) is a commonly used alternative axial ligand in similar reactions.
| Parameter | This compound (P3NO) | 4-phenylpyridine N-oxide (PPNO) | Reference |
| Substrate | Indene | cis-β-methyl-styrene, 1,2-dihydronaphthalene | [1][2] |
| Catalyst | Jacobsen's chiral manganese salen complex | Chiral Mn macrocycle catalysts | [1][2] |
| Oxidant | Aqueous Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaClO) | [1][2] |
| Yield | ~90% (indene oxide) | Not explicitly stated for direct comparison | [1] |
| Enantiomeric Excess (ee) | 85-88% | Increases ee (specific values vary with substrate and catalyst) | [1][2] |
| Key Advantages | Increases rate of epoxidation, stabilizes the catalyst, allows for reduced catalyst loading (<1%) | Increases reaction rates, conversions, and enantiomeric excesses | [1][2] |
Experimental Protocols
Reproducibility in catalytic reactions is highly dependent on the precise execution of the experimental protocol. The following is a detailed methodology for the asymmetric epoxidation of indene using Jacobsen's catalyst and this compound.
Asymmetric Epoxidation of Indene
Materials:
-
Jacobsen's chiral manganese (III) salen complex
-
This compound (P3NO)
-
Indene
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Jacobsen's catalyst (e.g., <1 mol%) and this compound in dichloromethane.
-
Substrate Addition: Add indene to the solution.
-
Reaction Initiation: Cool the mixture in an ice bath and add the aqueous sodium hypochlorite solution (buffered to the appropriate pH with NaOH).
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure indene oxide.
-
Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral GC or HPLC).
Visualizing the Catalytic Process
To better understand the role of this compound in the catalytic cycle, the following diagrams illustrate the key pathways and experimental workflow.
Caption: Catalytic cycle of Mn-salen epoxidation with P3NO.
Caption: Experimental workflow for asymmetric epoxidation.
Signaling Pathway Involvement
A thorough review of the existing scientific literature did not yield any evidence of this compound being directly involved in or modulating any biological signaling pathways, such as the Nrf2 or nitric oxide synthase pathways. Its documented utility is primarily within the realm of synthetic organic chemistry as a catalytic additive. Therefore, researchers in drug development should not expect this compound to have direct pharmacological effects through these common pathways based on current knowledge.
References
Safety Operating Guide
Proper Disposal of 4-(3-Phenylpropyl)pyridine 1-oxide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(3-Phenylpropyl)pyridine 1-oxide (CAS No: 34122-28-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.
This compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship.
Hazard Identification and Safety Data
A thorough understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes key safety data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritant (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from Sigma-Aldrich Safety Data Sheet for 4-(3-Phenylpropyl)pyridine N-oxide.[1]
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound and its contaminated materials.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
The following protocols provide detailed, step-by-step guidance for the disposal of this compound in various forms.
1. Disposal of Unused or Waste this compound (Solid)
-
Personnel Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]
-
Waste Collection:
-
Carefully transfer the solid this compound into a designated hazardous waste container. This container must be made of a compatible material, be sealable, and be clearly labeled.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).
-
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[4][5] This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
-
Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
2. Disposal of Contaminated Materials
-
Scope: This includes items such as disposable gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound.
-
Procedure:
-
Collect all contaminated disposable materials in a designated, leak-proof container or a durable, labeled plastic bag.
-
This container or bag should be clearly marked as "Hazardous Waste" and list "this compound contaminated debris" as its contents.
-
Store this container alongside the solid waste for collection by a licensed disposal service.
-
3. Disposal of Empty Containers
-
Definition of "Empty": An "empty" container may still contain chemical residues.
-
Procedure:
-
Containers that held this compound should be treated as hazardous waste and disposed of without being rinsed, to avoid generating liquid hazardous waste.
-
If rinsing is unavoidable for container reuse, the rinsate must be collected as hazardous waste. Collect the rinsate in a designated, sealed, and labeled container.
-
The "empty" container, whether rinsed or not, should be disposed of through the hazardous waste stream.
-
4. Spill Cleanup
-
Immediate Actions:
-
Cleanup Procedure:
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]
-
For a solution, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent.[2][4]
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials and rinsate as hazardous waste.[4]
-
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
